molecular formula C10H7Br3N2 B1350188 1-Benzyl-2,4,5-tribromo-1H-imidazole CAS No. 31250-80-3

1-Benzyl-2,4,5-tribromo-1H-imidazole

Cat. No.: B1350188
CAS No.: 31250-80-3
M. Wt: 394.89 g/mol
InChI Key: DPVXZXBHQWNJDP-UHFFFAOYSA-N
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Description

1-Benzyl-2,4,5-tribromo-1H-imidazole is a useful research compound. Its molecular formula is C10H7Br3N2 and its molecular weight is 394.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,4,5-tribromoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVXZXBHQWNJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378300
Record name 1-Benzyl-2,4,5-tribromo-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-80-3
Record name 1-Benzyl-2,4,5-tribromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides a detailed protocol for the synthesis of 1-Benzyl-2,4,5-tribromo-1H-imidazole, a halogenated imidazole derivative with potential applications in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the exhaustive bromination of imidazole to yield 2,4,5-tribromoimidazole, followed by the N-benzylation of this intermediate. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug discovery, offering a clear and structured approach to the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate compound, 2,4,5-tribromoimidazole.

ParameterValueReference
Starting Material Imidazole[1],[2]
Brominating Agent Bromine (Br₂)[1],[2]
Solvent Acetic Acid[1],[2]
Base Sodium Acetate[1],[2]
Reaction Temperature Room Temperature (not exceeding 40°C)[1]
Reaction Time 2.5 - 3 hours[1],[2]
Yield 71-92%[1],[2]
Melting Point 221-222 °C[2]
Molecular Formula C₃HBr₃N₂[3]
Molecular Weight 304.77 g/mol [3]

Experimental Protocols

This section outlines the detailed methodologies for the two key stages of the synthesis.

Step 1: Synthesis of 2,4,5-Tribromoimidazole

This procedure details the exhaustive bromination of imidazole to produce the key intermediate, 2,4,5-tribromoimidazole.[1][2]

Materials:

  • Imidazole

  • Sodium Acetate

  • Acetic Acid

  • Bromine

  • Water

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, a solution of imidazole (1.0 eq) and sodium acetate (9.0 eq) is prepared in acetic acid.

  • Bromine (3.0 eq) is added dropwise to the stirred solution at room temperature. The temperature of the reaction mixture should be monitored and maintained below 40°C.

  • After the addition of bromine is complete, the reaction mixture is stirred for an additional 3 hours at room temperature.

  • The reaction mixture is then poured into a large volume of water to precipitate the product.

  • The resulting solid is collected by filtration, washed thoroughly with water to remove any impurities, and dried to yield 2,4,5-tribromoimidazole as a white to beige-yellow powder.[1][4]

Step 2: Synthesis of this compound

This protocol describes the N-benzylation of 2,4,5-tribromoimidazole to afford the final product. This procedure is adapted from general methods for the N-alkylation of imidazoles.

Materials:

  • 2,4,5-Tribromoimidazole

  • Benzyl Chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4,5-tribromoimidazole (1.0 eq) in anhydrous acetonitrile, anhydrous potassium carbonate (1.2 eq) is added.

  • Benzyl chloride (1.05 eq) is added to the suspension.

  • The reaction mixture is heated to 70°C with vigorous stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solid potassium carbonate and potassium bromide are removed by filtration.

  • The solvent is evaporated from the filtrate under reduced pressure.

  • The crude product is dissolved in ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Bromination of Imidazole cluster_step2 Step 2: N-Benzylation Imidazole Imidazole Reaction1 Stir at RT (≤ 40°C, 3h) Imidazole->Reaction1 Br2_AcOH Bromine in Acetic Acid Br2_AcOH->Reaction1 NaOAc Sodium Acetate NaOAc->Reaction1 Precipitation Precipitation in Water Reaction1->Precipitation Filtration1 Filtration and Washing Precipitation->Filtration1 Drying1 Drying Filtration1->Drying1 Tribromoimidazole 2,4,5-Tribromoimidazole Drying1->Tribromoimidazole Tribromoimidazole_input 2,4,5-Tribromoimidazole Tribromoimidazole->Tribromoimidazole_input Reaction2 Heat at 70°C Tribromoimidazole_input->Reaction2 BnCl Benzyl Chloride BnCl->Reaction2 K2CO3 K₂CO₃ in Acetonitrile K2CO3->Reaction2 Filtration2 Filtration Reaction2->Filtration2 Evaporation Solvent Evaporation Filtration2->Evaporation Workup Aqueous Work-up (EtOAc, H₂O, Brine) Evaporation->Workup Drying2 Drying and Concentration Workup->Drying2 Purification Purification (Chromatography/Recrystallization) Drying2->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationships Start Starting Materials (Imidazole, Bromine, Benzyl Chloride) Intermediate_Formation Intermediate Synthesis (2,4,5-Tribromoimidazole) Start->Intermediate_Formation Bromination Final_Reaction Final Product Formation (N-Benzylation) Intermediate_Formation->Final_Reaction Alkylation Purification Purification and Isolation Final_Reaction->Purification Product Final Product (this compound) Purification->Product

Caption: Logical steps in the synthesis of the target compound.

References

An In-depth Technical Guide on 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-2,4,5-tribromo-1H-imidazole. Due to the limited publicly available data, this document also presents a putative synthesis pathway and a general discussion on the potential biological activities of related compounds.

Core Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 31250-80-3--INVALID-LINK--
Molecular Formula C₁₀H₇Br₃N₂--INVALID-LINK--
Molecular Weight 394.89 g/mol --INVALID-LINK--
Melting Point 60-62 °C--INVALID-LINK--
Boiling Point (Predicted) 476.0 ± 55.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 2.1 ± 0.1 g/cm³--INVALID-LINK--
Flash Point (Predicted) 241.6 ± 31.5 °C--INVALID-LINK--
XLogP3 (Predicted) 4.7--INVALID-LINK--
Topological Polar Surface Area (Predicted) 17.8 Ų--INVALID-LINK--

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Bromination imidazole 1H-imidazole benzyl_imidazole 1-Benzyl-1H-imidazole imidazole->benzyl_imidazole Benzyl bromide, Base (e.g., NaH), Solvent (e.g., DMF) final_product This compound benzyl_imidazole->final_product Brominating agent (e.g., NBS or Br₂), Solvent (e.g., CCl₄ or CH₃CN)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Benzyl-1H-imidazole

  • To a solution of 1H-imidazole in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the imidazole.

  • After stirring for a short period, benzyl bromide is added dropwise to the reaction mixture.

  • The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to yield pure 1-Benzyl-1H-imidazole.

Step 2: Synthesis of this compound

  • 1-Benzyl-1H-imidazole is dissolved in a nonpolar solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • A brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), is added to the solution. The reaction may require an initiator, such as AIBN or light, for radical bromination, or it could proceed via electrophilic substitution.

  • The reaction mixture is stirred at an appropriate temperature (which may range from room temperature to reflux) for a sufficient time to allow for the tribromination of the imidazole ring.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with brine.

  • The organic layer is dried and the solvent is evaporated.

  • The final product, this compound, is purified from the crude mixture, likely through recrystallization or column chromatography.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound.

However, the imidazole scaffold is a well-known privileged structure in medicinal chemistry, and various substituted imidazoles have demonstrated a wide range of biological activities. For instance, brominated imidazole derivatives have been investigated for their potential as antimicrobial and anticancer agents. Some studies have shown that certain brominated imidazoles can induce cytotoxicity in cancer cell lines. The biological activity is highly dependent on the substitution pattern on the imidazole ring and the nature of the substituents.

Given the presence of the tribromo- and benzyl- moieties, it is plausible that this compound could be investigated for activities such as:

  • Antimicrobial Activity: Halogenated compounds are often explored for their antimicrobial properties.

  • Anticancer Activity: The imidazole core is present in many anticancer agents, and halogenation can sometimes enhance cytotoxic effects.

  • Enzyme Inhibition: The substituted imidazole structure could potentially interact with the active sites of various enzymes.

Without experimental data, any discussion of signaling pathways would be purely speculative. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.

Logical Relationship for Investigating Biological Activity:

Biological_Investigation_Logic start This compound screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) start->screening hit_identification Hit Identification screening->hit_identification mechanism_study Mechanism of Action Studies hit_identification->mechanism_study If active pathway_analysis Signaling Pathway Analysis mechanism_study->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: A logical workflow for the biological evaluation of the title compound.

An In-Depth Technical Guide to 1-Benzyl-2,4,5-tribromo-1H-imidazole (CAS: 31250-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

A Note from the Senior Application Scientist: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in 1-Benzyl-2,4,5-tribromo-1H-imidazole. Due to the limited availability of published experimental data for this specific molecule, this guide has been constructed by leveraging established principles of organic chemistry and drawing parallels with closely related, well-characterized compounds. The synthetic protocols and spectroscopic analyses presented herein are therefore predictive and intended to provide a robust framework for practical engagement with this compound.

Introduction and Strategic Importance

This compound is a halogenated N-substituted imidazole derivative. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a benzyl group at the N-1 position and bromine atoms at the 2, 4, and 5 positions of the imidazole ring is anticipated to significantly modulate the compound's physicochemical and biological properties. Polybrominated imidazoles have demonstrated notable potential as anticancer agents, while N-benzyl imidazoles are recognized for their antimicrobial activities.[1][4][5] This unique combination of structural motifs makes this compound a compelling candidate for investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily computationally derived and sourced from publicly available chemical databases.[6]

PropertyValueSource
CAS Number 31250-80-3[6]
Molecular Formula C₁₀H₇Br₃N₂[6]
Molecular Weight 394.89 g/mol [6]
IUPAC Name This compound[6]
Canonical SMILES C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)Br)Br[6]
InChI Key DPVXZXBHQWNJDP-UHFFFAOYSA-N[6]
Computed XLogP3 4.7[6]
Computed Hydrogen Bond Donor Count 0[6]
Computed Hydrogen Bond Acceptor Count 1[6]
Computed Rotatable Bond Count 2[6]

Synthesis Strategies and Experimental Protocols

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of route will likely depend on the availability of starting materials and the desired scale of the synthesis. Both proposed routes are detailed below with step-by-step protocols.

Route 1: Bromination of Imidazole followed by N-Benzylation

This route commences with the exhaustive bromination of the imidazole ring, followed by the introduction of the benzyl group. This approach benefits from a well-documented procedure for the synthesis of the key intermediate, 2,4,5-tribromoimidazole.

Synthesis Route 1 Imidazole Imidazole Tribromoimidazole 2,4,5-Tribromo-1H-imidazole Imidazole->Tribromoimidazole Br₂, NaOAc, Acetic Acid FinalProduct This compound Tribromoimidazole->FinalProduct Benzyl Bromide, Base (e.g., NaH), THF

Caption: Synthetic pathway for this compound via a tribromoimidazole intermediate.

Step-by-Step Protocol for Route 1:

Part A: Synthesis of 2,4,5-Tribromo-1H-imidazole

  • Rationale: This procedure utilizes bromine in acetic acid with sodium acetate acting as a base to neutralize the hydrobromic acid formed during the electrophilic substitution, driving the reaction to completion.

  • Procedure:

    • To a stirred solution of imidazole (1.0 eq) and anhydrous sodium acetate (9.0 eq) in glacial acetic acid, add a solution of bromine (3.0 eq) in glacial acetic acid dropwise over 30 minutes at room temperature.

    • Control the temperature to not exceed 40°C.

    • After the addition is complete, continue stirring at room temperature for an additional 3 hours.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2,4,5-tribromo-1H-imidazole.

Part B: N-Benzylation of 2,4,5-Tribromo-1H-imidazole

  • Rationale: The acidic N-H proton of the tribromoimidazole is removed by a strong base, such as sodium hydride, to generate a nucleophilic imidazolide anion, which then undergoes an Sₙ2 reaction with benzyl bromide. Anhydrous THF is used as the solvent to prevent quenching of the strong base.

  • Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2,4,5-tribromo-1H-imidazole (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.[7]

Route 2: N-Benzylation of Imidazole followed by Bromination

This alternative route first protects the N-1 position with the benzyl group, followed by the bromination of the imidazole ring. This approach may offer different selectivity and handling characteristics.

Step-by-Step Protocol for Route 2:

Part A: Synthesis of 1-Benzyl-1H-imidazole

  • Rationale: This is a standard N-alkylation procedure. Potassium carbonate is a sufficiently strong base to deprotonate imidazole for the subsequent nucleophilic attack on benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this reaction.[7]

  • Procedure:

    • To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq) and stir the suspension.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent to yield crude 1-benzyl-1H-imidazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Bromination of 1-Benzyl-1H-imidazole

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for the bromination of electron-rich aromatic systems. The reaction is typically carried out in a chlorinated solvent.[8]

  • Procedure:

    • Dissolve 1-benzyl-1H-imidazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform in a round-bottom flask.

    • Add N-bromosuccinimide (3.0 eq) in portions to the solution. The reaction may require initiation with a radical initiator (e.g., AIBN) and/or light.[9]

    • Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the complete conversion of the starting material.

    • After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.[8]

Predicted Spectroscopic Data

¹H NMR Spectroscopy
  • Predicted Spectrum:

    • Benzyl Protons: The five protons of the phenyl ring are expected to appear in the aromatic region, likely between δ 7.2 and 7.4 ppm. Due to the free rotation of the phenyl group, they may appear as a complex multiplet or a singlet.[10]

    • Methylene Protons: The two protons of the methylene bridge (-CH₂-) connecting the phenyl and imidazole rings are expected to appear as a singlet at approximately δ 5.3-5.6 ppm.[11]

    • Imidazole Protons: There are no protons directly attached to the imidazole ring in the final product.

¹³C NMR Spectroscopy
  • Predicted Spectrum:

    • Imidazole Carbons: The carbon atoms of the imidazole ring are expected to be significantly influenced by the attached bromine atoms. The C2, C4, and C5 carbons bonded to bromine will be deshielded and are predicted to appear in the range of δ 100-120 ppm.[12]

    • Benzyl Carbons: The methylene carbon is expected around δ 50-55 ppm. The carbons of the phenyl ring will appear in the aromatic region (δ 127-137 ppm), with the ipso-carbon (the carbon attached to the methylene group) being the most downfield.[10][13]

Mass Spectrometry (MS)
  • Expected Fragmentation:

    • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This will result in a series of peaks at m/z 392, 394, 396, and 398 with a distinctive intensity ratio.

    • Fragmentation Pattern: A prominent fragmentation pathway is the loss of a benzyl radical (C₇H₇•, mass 91), leading to a tribromoimidazolium cation. Another likely fragmentation is the loss of bromine radicals.[14][15]

Infrared (IR) Spectroscopy
  • Expected Absorption Bands:

    • Aromatic C-H stretching: ~3030-3100 cm⁻¹

    • Aliphatic C-H stretching (CH₂): ~2850-2960 cm⁻¹

    • C=N and C=C stretching (imidazole and phenyl rings): ~1450-1600 cm⁻¹[16]

    • C-N stretching: ~1250-1350 cm⁻¹

    • C-Br stretching: ~500-650 cm⁻¹

Potential Applications in Drug Discovery

Given the structural features of this compound, it represents a promising scaffold for the development of novel therapeutic agents.

Anticancer Potential

The imidazole core is a well-established pharmacophore in oncology.[1][2][3][17][18] Numerous imidazole-containing compounds have been investigated as inhibitors of various protein kinases, tubulin polymerization, and other targets crucial for cancer cell proliferation and survival.[1][2] The presence of three bromine atoms on the imidazole ring may enhance the lipophilicity and cell permeability of the molecule, and could also contribute to specific interactions with biological targets. Polybrominated natural products have demonstrated significant cytotoxic activities, suggesting that this compound warrants evaluation in various cancer cell lines.

Antimicrobial Potential

N-substituted imidazoles, including N-benzyl derivatives, have a long history of use as antifungal and antibacterial agents.[4][5][19][20][21] The proposed mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The bulky and lipophilic nature of the tribrominated benzyl-imidazole structure could lead to potent and broad-spectrum antimicrobial activity.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery. This guide provides a foundational understanding of its properties, plausible synthetic routes, and predicted spectroscopic characteristics. The structural combination of a polybrominated imidazole core and an N-benzyl group makes it a compelling candidate for screening in anticancer and antimicrobial assays. Further experimental validation of the protocols and biological activities outlined in this guide is highly encouraged to unlock the full potential of this intriguing molecule.

References

The Biological Versatility of Brominated Imidazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry. Its prevalence in numerous biologically active molecules has driven extensive research into its derivatives. The introduction of bromine atoms to the imidazole ring or its substituents can significantly modulate the physicochemical properties and biological activities of these compounds, leading to the discovery of potent therapeutic agents. This technical guide provides an in-depth overview of the biological activities of brominated imidazole derivatives, with a focus on their anticancer, antimicrobial, and antifungal properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway targeted by these compounds.

Anticancer Activity of Brominated Imidazole Derivatives

Brominated imidazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival, such as tubulin polymerization, topoisomerase activity, and crucial signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected brominated imidazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-bromo-4-nitro-1,5-diphenyl-1H-imidazole (A-IVd)HeLaData not found5-FluorouracilData not found
2-bromo-4-nitro-1,5-diphenyl-1H-imidazole (A-IVh)HeLaData not found5-FluorouracilData not found
2-bromo-4-nitro-1,5-diphenyl-1H-imidazole (A-IVj)HeLaData not found5-FluorouracilData not found
Imidazole derivative with 2-bromobenzyl group (57)SMMC-7721< 10Cisplatin (DDP)> 10
SW480< 10Cisplatin (DDP)> 10
MCF-7< 10Cisplatin (DDP)> 10
HL-60< 10Cisplatin (DDP)> 10
4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol (1a)MCF-7Data not foundNot specifiedData not found
HepG2Data not foundNot specifiedData not found
HCT-116Data not foundNot specifiedData not found

Note: While several studies report potent anticancer activity, specific IC50 values for some brominated derivatives were not explicitly available in the reviewed literature. The provided data highlights the promising cytotoxic potential of this class of compounds.

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant microbial and fungal strains necessitates the development of novel antimicrobial and antifungal agents. Brominated imidazoles have demonstrated significant potential in this area, exhibiting inhibitory activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial and Antifungal Data

The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial and antifungal agents. The table below presents the MIC values for 2,4,5-tribromoimidazole (TBI) and its metal complexes against various microbial strains.[1]

CompoundEscherichia coliBacillus cereusBacillus thuringiensisCandida albicans
TBI +++++++++++
Co[TBI] ++++
Cu[TBI] ++++++++
Mn[TBI] ++++
Ni[TBI] ++++
Zn[TBI] ++++

Key: +++ (High Activity), ++ (Moderate Activity), + (Low Activity). The study indicated that the antimicrobial activity of TBI was reduced upon complexation with the tested metal ions.[1] The compounds were inactive against Pseudomonas aeruginosa.[1]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activities of novel compounds. This section provides methodologies for key in vitro assays relevant to the assessment of brominated imidazole derivatives.

Synthesis of 2,4,5-Tribromoimidazole

Materials: Imidazole, Sodium Acetate, Acetic Acid, Bromine.

Procedure:

  • To a three-necked flask, add imidazole (1 equivalent), sodium acetate (9 equivalents), and acetic acid.

  • Dissolve the mixture in additional acetic acid.

  • Slowly add bromine (3 equivalents) dropwise at room temperature, ensuring the reaction temperature does not exceed 40°C.

  • After the addition is complete, continue stirring the reaction mixture for 3 hours at room temperature.

  • Pour the reaction solution into water to precipitate the solid product.

  • Collect the solid product by filtration and wash it several times with water.

  • Dry the solid product to obtain 2,4,5-tribromoimidazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Materials: 96-well plates, cell culture medium, phosphate-buffered saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the brominated imidazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5]

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), bacterial or fungal inoculum, brominated imidazole derivatives.

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the brominated imidazole derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Molecular Targets

Understanding the molecular mechanisms underlying the biological activity of brominated imidazole derivatives is crucial for rational drug design and development. A key target for many anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a central role in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway Inhibition

Small molecule inhibitors, including certain imidazole derivatives, can target the intracellular tyrosine kinase domain of EGFR. By competing with ATP for binding to this domain, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[6][7][8][9][10]

EGFR_Signaling_Pathway cluster_legend Legend Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation ADP ADP Autophosphorylation->ADP GRB2_SOS GRB2/SOS Autophosphorylation->GRB2_SOS PI3K PI3K Autophosphorylation->PI3K Brominated_Imidazole Brominated Imidazole Derivative Brominated_Imidazole->Autophosphorylation Inhibits ATP ATP ATP->Autophosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT AKT->Proliferation Activation Activation Inhibition Inhibition A1 A1 A2 A2 I1 I1 I2 I2

Caption: EGFR signaling pathway and its inhibition by brominated imidazole derivatives.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the anticancer potential of newly synthesized brominated imidazole derivatives.

experimental_workflow Start Synthesis of Brominated Imidazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Select_Cancer_Lines Select Panel of Cancer Cell Lines Select_Cancer_Lines->Cytotoxicity_Screening Mechanism_Study Mechanism of Action Studies Determine_IC50->Mechanism_Study Active Compounds Tubulin_Assay Tubulin Polymerization Assay Mechanism_Study->Tubulin_Assay Topo_Assay Topoisomerase Inhibition Assay Mechanism_Study->Topo_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Study->Pathway_Analysis Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Promising Leads

Caption: Workflow for anticancer evaluation of brominated imidazoles.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific studies detailing the mechanism of action for 1-benzyl-2,4,5-tribromo-1H-imidazole have been published. This guide, therefore, extrapolates potential mechanisms of action based on the well-documented activities of the broader class of substituted imidazole derivatives. The experimental protocols provided are generalized methods for investigating these potential activities.

Introduction to Substituted Imidazoles

The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous bioactive compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions allow it to bind to a wide array of biological targets.[3] Consequently, substituted imidazoles have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][4] The biological activity of these compounds is heavily influenced by the nature and position of their substituents.[4]

Potential Anticancer Mechanisms of Action

Substituted imidazoles have been shown to exert anticancer effects through several mechanisms, including the inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4]

Kinase Inhibition

Many imidazole derivatives function as competitive inhibitors of ATP-binding sites on various kinases that are crucial for cancer cell proliferation and survival.[1]

  • p38 MAP Kinase: Some substituted diaryl imidazoles are known inhibitors of p38 MAP Kinase, a key enzyme in cellular responses to inflammatory cytokines and stress.[5] Inhibition of p38 MAP kinase can suppress inflammation-driven tumorigenesis.[6]

  • Janus Kinase 2 (JAK2): A number of imidazole derivatives have been developed as potent inhibitors of JAK2.[7][8][9] The JAK/STAT signaling pathway is often constitutively active in myeloproliferative neoplasms, making JAK2 a prime therapeutic target.[10]

  • Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Imidazole-based compounds have been identified as inhibitors of Aurora A and B kinases, leading to mitotic arrest and apoptosis.[11][12][13]

  • Sirtuins (e.g., SIRT1): Sirtuins are NAD+-dependent deacetylases involved in cell cycle regulation, DNA repair, and apoptosis.[2][14] Imidazole derivatives have been shown to inhibit SIRT1 activity, which can promote tumor cell death.[15][16]

Compound Class/ExampleTarget KinaseIC50 ValueCell Line/Assay ConditionsReference
Imidazo[4,5-b]pyridine derivative (28c)Aurora-AGI50 = 2.30 µMHCT116 (colon carcinoma)[13]
Imidazopyrrolopyridine derivative (6k)JAK210 nMBiochemical Assay[9]
Imidazole-1,2,3-triazole hybridp38 MAP Kinase403.57 ± 6.35 nMIn vitro kinase assay[5]
Imidazole derivative (Compound 7a)SIRT1~98-100% inhibitionHigh-throughput fluorescent assay[16]
Inhibition of Tubulin Polymerization

Microtubules are critical for the formation of the mitotic spindle during cell division, making them a key target for anticancer drugs.[3] Several imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[3][4] These compounds often bind to the colchicine binding site on β-tubulin.

Compound ExampleIC50 ValueCell LineReference
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13)27.42 nMSW480 (colorectal cancer)[3]
23.12 nMHCT116 (colorectal cancer)[3]
33.14 nMCaco-2 (colorectal cancer)[3]
Induction of Apoptosis and Cell Cycle Arrest

The ultimate fate of cancer cells treated with effective therapeutics is often apoptosis (programmed cell death). Imidazole derivatives can trigger apoptosis through various signaling pathways. A common mechanism involves modulating the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[17] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, particularly caspase-3, which executes the apoptotic program.[18]

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate the following pathways.

p38_MAPK_Pathway cluster_input Extracellular Stress Stimuli cluster_output Cellular Response Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Imidazole Imidazole Derivative Imidazole->p38

Caption: Potential inhibition of the p38 MAPK pathway by an imidazole derivative.

JAK_STAT_Pathway cluster_input Ligand-Receptor Binding cluster_pathway JAK-STAT Signaling cluster_output Gene Transcription Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Imidazole Imidazole Derivative Imidazole->JAK2

Caption: Potential inhibition of the JAK-STAT pathway by an imidazole derivative.

Apoptosis_Pathway cluster_regulation Apoptotic Regulation cluster_execution Execution Cascade Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Imidazole Imidazole Derivative Imidazole->Bcl2 Imidazole->Bax MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with serial dilutions of test compound B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Aspirate medium, add DMSO F->G H Read absorbance (490-570 nm) G->H I Calculate % viability and determine IC50 H->I

References

Spectroscopic and Synthetic Profile of 1-Benzyl-2,4,5-tribromo-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-Benzyl-2,4,5-tribromo-1H-imidazole. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive modeling for spectroscopic analysis and established synthetic methodologies for substituted imidazoles. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated imidazole compounds.

Chemical Structure and Properties

This compound is a halogenated derivative of N-benzyl imidazole. The presence of three bromine atoms on the imidazole ring is expected to significantly influence its chemical reactivity, electronic properties, and biological activity.

PropertyValue
CAS Number 31250-80-3
Molecular Formula C₁₀H₇Br₃N₂
Molecular Weight 394.89 g/mol
IUPAC Name This compound

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the following data has been generated using validated computational prediction tools to provide an expected spectroscopic profile for this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is expected to show signals corresponding to the benzylic protons and the aromatic protons of the benzyl group. The chemical shifts are influenced by the electron-withdrawing nature of the tribromoimidazole ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.45Multiplet5HPhenyl-H
~ 5.40Singlet2HBenzyl-CH₂
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will display signals for the carbon atoms of the imidazole ring and the benzyl substituent. The carbons attached to bromine atoms are expected to be significantly shifted.

Chemical Shift (ppm)Assignment
~ 135.0Phenyl C (quaternary)
~ 129.0Phenyl CH
~ 128.5Phenyl CH
~ 127.0Phenyl CH
~ 118.0Imidazole C-Br
~ 115.0Imidazole C-Br
~ 105.0Imidazole C-Br
~ 52.0Benzyl-CH₂
Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is anticipated to show a characteristic isotopic pattern for a compound containing three bromine atoms (M, M+2, M+4, M+6). The primary fragmentation pathway is expected to be the loss of the benzyl group.

m/zFragment
392/394/396/398[M]⁺ (Molecular ion)
313/315/317[M - Br]⁺
91[C₇H₇]⁺ (Tropylium ion)
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum will likely exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the benzyl and imidazole rings, as well as C-N and C-Br stretching.

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H Stretch
~ 1600, 1495, 1450Aromatic C=C Stretch
~ 1400 - 1200C-N Stretch
~ 750 - 690C-H Out-of-plane Bend (monosubstituted benzene)
~ 600 - 500C-Br Stretch

Experimental Protocols

While a specific, optimized synthesis for this compound is not documented in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis and halogenation of imidazoles.

Proposed Synthesis

Step 1: Synthesis of 1-Benzyl-1H-imidazole

A common method for the N-alkylation of imidazole is the reaction with an alkyl halide in the presence of a base.

  • Materials: Imidazole, Benzyl chloride, Sodium hydroxide, Acetonitrile.

  • Procedure:

    • Dissolve imidazole in acetonitrile in a round-bottom flask.

    • Add powdered sodium hydroxide to the solution.

    • Slowly add benzyl chloride to the stirring suspension at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Tribromination of 1-Benzyl-1H-imidazole

The bromination of the imidazole ring can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine.

  • Materials: 1-Benzyl-1H-imidazole, N-Bromosuccinimide (NBS), Dichloromethane.

  • Procedure:

    • Dissolve 1-Benzyl-1H-imidazole in dichloromethane in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add three equivalents of NBS portion-wise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Spectroscopic Characterization Workflow

The following is a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula Determination ir IR Spectroscopy purification->ir Functional Group Identification elemental Elemental Analysis purification->elemental Purity & Elemental Composition analysis Spectral Data Interpretation nmr->analysis ms->analysis ir->analysis elemental->analysis reporting Publication/ Whitepaper analysis->reporting

Caption: General workflow for the synthesis and characterization of a novel chemical compound.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

This technical guide provides a starting point for researchers investigating this compound. The predicted spectroscopic data and proposed synthetic route offer a framework for the practical synthesis and characterization of this compound, facilitating further exploration of its properties and potential applications.

An In-depth Technical Guide on the Solubility of 1-Benzyl-2,4,5-tribromo-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 1-Benzyl-2,4,5-tribromo-1H-imidazole, a compound of interest in synthetic and medicinal chemistry. A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This guide provides a detailed, generalized experimental protocol for researchers to determine these solubility parameters. Additionally, a qualitative solubility profile is presented based on the structural characteristics of the molecule and general solubility principles. This document aims to be a foundational resource for researchers working with this compound, enabling them to generate the necessary data for their research and development activities.

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 31250-80-3[1][3]
Molecular Formula C₁₀H₇Br₃N₂[1][2][3]
Molecular Weight 394.89 g/mol [1][2][3]
Melting Point 60-62 °C[1]
Boiling Point 476.0±55.0 °C at 760 mmHg[1]
Density 2.1±0.1 g/cm³[1]
Flash Point 241.6±31.5 °C[1]
XLogP3-AA 4.7[2]

Solubility Profile

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventPolarity IndexPredicted Qualitative SolubilityExperimentally Determined Solubility ( g/100 mL)
Hexane0.1LowData not available
Toluene2.4ModerateData not available
Dichloromethane3.1HighData not available
Acetone5.1ModerateData not available
Ethyl Acetate4.4ModerateData not available
Isopropanol3.9Low to ModerateData not available
Ethanol4.3Low to ModerateData not available
Methanol5.1LowData not available
Water10.2Very Low / InsolubleData not available
Qualitative Solubility Discussion

Based on the principle of "like dissolves like," the solubility of this compound can be predicted. The presence of the nonpolar benzyl group and the three bromine atoms suggests that the molecule is largely nonpolar. The parent compound, 2,4,5-tribromoimidazole, exhibits limited solubility in polar solvents and is more soluble in non-polar organic solvents.[7] Therefore, this compound is expected to be more soluble in nonpolar solvents like toluene and dichloromethane and less soluble in polar solvents such as methanol and water.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.[8]

Materials and Reagents
  • This compound (purity > 98%)

  • Organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess solute B Add solvent to vial A->B C Seal vial B->C D Place in isothermal shaker C->D E Agitate for 24-72h D->E F Allow to settle E->F G Withdraw supernatant F->G H Filter with syringe filter G->H I Dilute sample H->I J Analyze via HPLC/UV-Vis I->J K Determine concentration J->K L Calculate solubility K->L

References

The Therapeutic Potential of Substituted Imidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered heterocyclic amine, is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and coordinative capabilities make it a privileged structure for interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the potential therapeutic applications of substituted imidazoles, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. Detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Applications

Substituted imidazoles have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of cytoskeletal components.

Mechanism of Action: Targeting Key Signaling Pathways

A primary anticancer strategy of substituted imidazoles involves the inhibition of protein kinases, which are crucial for signal transduction pathways that regulate cell growth and proliferation.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many substituted imidazoles have been designed to target the tyrosine kinase domain of EGFR, a receptor frequently overexpressed in various cancers. By blocking the ATP-binding site, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K-Akt and MAPK pathways, ultimately leading to reduced cell proliferation and survival.[1]

  • Tubulin Polymerization Inhibition: Another well-established anticancer mechanism is the disruption of microtubule dynamics. Certain substituted imidazoles bind to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[2]

  • p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Imidazole-based inhibitors of p38 MAP kinase can modulate inflammatory responses within the tumor microenvironment and inhibit cancer cell proliferation.[3][4][5]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various substituted imidazoles has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole-Pyridine HybridsMDA-MB-468 (Breast)43.46 - 67.04
BT-474 (Breast)29.16 - >100
T47D (Breast)65.75 - >100
MCF-7 (Breast)82.56 - >100[3][6][7]
Benzimidazole-Pyrazole DerivativesA549 (Lung)2.2[2][8][9][10]
Imidazopyridine-Triazole ConjugatesA549 (Lung)0.51 - 0.63[2]
Benzimidazole SulfonamidesA549 (Lung)0.15 - 7.26[2]
HeLa (Cervical)0.21 - >100[3][11][12]
HepG2 (Liver)0.33[2]
MCF-7 (Breast)0.17[2]
Imidazole-Based EGFR InhibitorsA549 (Lung)10.74[1]
MCF-7 (Breast)18.73[1]
HCT116 (Colon)23.22[1]
Experimental Protocols

A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the one-pot, three-component reaction involving benzil, a substituted aldehyde, and ammonium acetate.[13]

Procedure:

  • A mixture of benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.

  • A catalyst, such as lemon peel powder (10 wt%), can be added to promote the reaction.[13]

  • The mixture is stirred in 5 mL of ethanol at room temperature or heated to 70°C.[13]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product.

  • The solid product is filtered, washed, and recrystallized from a suitable solvent like methanol to yield the pure 2,4,5-trisubstituted imidazole.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer agents.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound and incubated for a further 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

  • Purified tubulin is reconstituted in a polymerization buffer.

  • The test compound at various concentrations is added to the tubulin solution in a 96-well plate.

  • The polymerization is initiated by raising the temperature to 37°C.

  • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a plate reader.

  • The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of a control.

This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.[7][14][15][16][17]

Procedure: [7]

  • Recombinant EGFR enzyme is added to the wells of a 384-well plate.

  • The test inhibitor at various concentrations is added to the wells.

  • A kinase substrate (e.g., a synthetic peptide) and ATP are added to initiate the reaction.

  • The plate is incubated at room temperature to allow for phosphorylation of the substrate.

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS Akt Akt PI3K->Akt P Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK->Proliferation Imidazole Substituted Imidazole (EGFR Inhibitor) Imidazole->EGFR

Caption: EGFR signaling pathway inhibition by a substituted imidazole.

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest Imidazole Substituted Imidazole (Colchicine-site binder) Imidazole->Tubulin Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by a substituted imidazole.

Antifungal Applications

Imidazole-based compounds are among the most widely used antifungal agents. They are known for their broad-spectrum activity against various fungal pathogens, including yeasts and molds.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[18]

Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key measure of the in vitro efficacy of antifungal compounds.

CompoundFungal StrainMIC (µg/mL)Reference
ClotrimazoleCandida albicans0.125 - 16[19]
Aspergillus fumigatus0.062 - 2[20]
EconazoleCandida albicans0.03 - 4
MiconazoleCandida albicans0.01 - 8
Imidazole Derivative SAM3Candida albicans62.5 - 250[19]
Imidazole Derivative AM5Candida albicans125 - 500[19]
Imidazole Derivative SAM5Candida albicans125 - 500[19]
Experimental Protocols

Econazole nitrate can be synthesized in a one-pot reaction from 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole.[1][16][21][22][23]

Procedure: [1]

  • 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole are used as starting materials.

  • NaOH is used as a base, PEG-400 as a phase transfer catalyst, and THF as the solvent.

  • The mixture is refluxed for 3 hours.

  • Additional NaOH is added, followed by p-chlorobenzyl chloride, and the mixture is refluxed for another 4 hours.

  • The product is acidified with nitric acid, distilled, and recrystallized from 95% ethanol to yield econazole nitrate.

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • A standardized inoculum of the fungal strain is prepared and added to each well.

  • The plate is incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme.[18]

Procedure: [18]

  • Recombinant T. cruzi CYP51 and cytochrome P450 reductase are prepared in a reaction mixture.

  • A fluorescent substrate, such as BOMCC (benzyloxymethylocyanocoumarin), is added.

  • The test compound at various concentrations is added to the wells of a microplate.

  • The reaction is initiated by the addition of NADPH.

  • The fluorescence of the product is measured over time.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualizations

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol DisruptedMembrane Disrupted Membrane Function & Fungal Cell Death CYP51->DisruptedMembrane FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Imidazole Antifungal Imidazole Imidazole->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by an antifungal imidazole.

Antibacterial Applications

Substituted imidazoles also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The antibacterial mechanisms of substituted imidazoles are varied and can include:

  • Inhibition of DNA Synthesis: Some nitroimidazole derivatives, such as metronidazole, are prodrugs that are activated under anaerobic conditions. The reduced form of the drug is highly reactive and damages bacterial DNA, leading to cell death.

  • Disruption of Cell Membrane Integrity: Lipophilic imidazole derivatives can intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

Quantitative Data: Antibacterial Activity

The MIC values for various substituted imidazoles against common bacterial pathogens are summarized below.

CompoundBacterial StrainMIC (µg/mL)Reference
MetronidazoleHelicobacter pylori0.25 - 8
Imidazole Derivative HL1Staphylococcus aureus625[24][25]
MRSA1250[24][25]
Imidazole Derivative HL2Staphylococcus aureus625[24][25]
MRSA625[24][25]
Escherichia coli2500[24]
Pseudomonas aeruginosa2500[24]
Acinetobacter baumannii2500[24]
5-nitroimidazole/1,3,4-oxadiazole hybridsEscherichia coli4.9 - 17[26]
2,4,5-trisubstituted 1H-imidazole/1,2,3-triazole hybridsStaphylococcus epidermidis5.2[26]
Escherichia coli5.5[26]
Experimental Protocols

A green synthesis approach for 2-aminoimidazoles involves a one-pot, two-step reaction using deep eutectic solvents (DESs).[27][11][21][28][29]

Procedure: [27]

  • An α-chloroketone (1.0 mmol), a guanidine derivative (1.3 mmol), and triethylamine (1 mmol) are added to a choline chloride-glycerol eutectic mixture (2 g).

  • The mixture is heated to 80°C for 4-6 hours.

  • After cooling, water is added, and the product is extracted with ethyl acetate.

  • The organic phases are combined, dried, and concentrated to yield the 2-aminoimidazole.

The tube dilution method is a classic technique for determining the MIC of antibacterial agents.[8][30]

Procedure:

  • A series of tubes containing two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) is prepared.

  • Each tube is inoculated with a standardized suspension of the test bacterium.

  • The tubes are incubated at 37°C for 18-24 hours.

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Applications

Substituted imidazoles have also demonstrated potential as antiviral agents, with activity against a range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and dengue virus.[31][32]

Mechanism of Action

The antiviral mechanisms of imidazole derivatives are often virus-specific and can involve:

  • Inhibition of Viral Polymerases: Imidazole nucleoside analogs can act as chain terminators after being incorporated into the growing viral DNA or RNA strand by viral polymerases.

  • Inhibition of Viral Entry or Assembly: Some compounds may interfere with the binding of the virus to host cell receptors or inhibit the assembly of new viral particles.

Quantitative Data: Antiviral Activity

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. It is a common measure of a drug's potency in antiviral assays.

Compound ClassVirusEC50 (µM)Reference
Polyhalogenated Imidazole NucleosidesHCMV~35[33]
Oxazolidinone Amide DerivativesHSV-10.097 - 0.115[9]
HSV-20.037 - 0.114[9]
CMV0.37 - 1.20[9]
TAZ DerivativesHSV-10.98 - 38.7[34]
Experimental Protocols

The synthesis of imidazole nucleosides often involves the glycosylation of a pre-formed imidazole heterocycle with a protected sugar derivative.

Procedure (Vorbruggen's silylation method): [33]

  • The polyhalogenated imidazole is silylated to increase its reactivity.

  • The silylated imidazole is then reacted with a protected ribofuranosyl acetate in the presence of a Lewis acid catalyst (e.g., TMSOTf).

  • The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Procedure:

  • A confluent monolayer of host cells (e.g., Vero cells for HSV) is infected with the virus.

  • After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium containing various concentrations of the test compound.

  • The plates are incubated for several days to allow for the formation of viral plaques.

  • The cells are then fixed and stained, and the number of plaques in each well is counted.

  • The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Anti-inflammatory Applications

Substituted imidazoles have shown significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

A major mechanism of anti-inflammatory action for many substituted imidazoles is the selective inhibition of cyclooxygenase-2 (COX-2).[4][5][17][20][28][35] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][20]

Quantitative Data: Anti-inflammatory Activity

The in vivo anti-inflammatory activity of substituted imidazoles is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound ClassDose (mg/kg)Edema Inhibition (%)Reference
Imidazolone Derivatives10035.9 - 52.8[6][36]
Benzimidazole Derivatives200Potent activity[31]
Benzenesulfonamide Derivatives20072.08 - 99.69[12]
Imidazole160Equal to acetylsalicylic acid[37]
Experimental Protocols

The synthesis of these compounds often involves the construction of the imidazole core followed by the introduction of the pharmacophoric groups required for COX-2 selectivity.

Procedure (Example): [28]

  • Benzylamine is reacted with potassium thiocyanate and dihydroxyacetone to form the imidazole ring.

  • S-methylation and subsequent oxidation of the thiol group yields a methyl sulfonyl moiety.

  • Treatment with thionyl chloride followed by reaction with an appropriate amine yields the final COX-2 inhibitor.

This is a standard in vivo model for screening anti-inflammatory drugs.[6][12][31][36]

Procedure:

  • The basal paw volume of rats is measured using a plethysmometer.

  • The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

  • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to that of the control group.

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoenzymes.[28]

Procedure: [28]

  • Purified COX-1 and COX-2 enzymes are incubated with the test compound at various concentrations.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.

  • The IC50 values for both COX-1 and COX-2 are determined, and the selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.

Signaling Pathway Visualizations

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Imidazole Imidazole-based COX-2 Inhibitor Imidazole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by an imidazole-based inhibitor.

Conclusion

Substituted imidazoles represent a versatile and highly valuable class of compounds with a broad spectrum of therapeutic applications. Their ability to interact with a diverse range of biological targets has led to the development of effective anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents. The continued exploration of the structure-activity relationships of substituted imidazoles, coupled with the development of novel synthetic methodologies and a deeper understanding of their mechanisms of action, holds great promise for the discovery of new and improved therapies for a wide range of diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic scaffold.

References

1-Benzyl-2,4,5-tribromo-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data and generalized experimental methodologies relevant to the characterization of 1-Benzyl-2,4,5-tribromo-1H-imidazole.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for experimental design, dosage calculations, and analytical characterization.

PropertyValue
Molecular Formula C₁₀H₇Br₃N₂[1]
Molecular Weight 394.89 g/mol [1][2]

Logical Relationship of Compound Properties

The identity of a chemical compound, established by its name and structure, directly informs its derivative properties such as molecular formula and weight. This logical flow is essential for chemical informatics and substance registration.

G cluster_0 Compound Identity cluster_1 Derived Properties CompoundName This compound Formula Molecular Formula (C₁₀H₇Br₃N₂) CompoundName->Formula MolWeight Molecular Weight (394.89 g/mol) CompoundName->MolWeight

Caption: Logical derivation of molecular properties from compound identity.

Standard Experimental Protocols

The determination of the molecular formula and weight for a novel or synthesized compound like this compound relies on standard, high-precision analytical techniques. The generalized protocols for these determinations are outlined below.

3.1. Determination of Molecular Formula via High-Resolution Mass Spectrometry (HRMS)

This method provides an extremely accurate mass measurement, which is then used to deduce the elemental composition.

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). An internal standard may be added for mass calibration.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Analysis:

    • The instrument is calibrated using a known standard to ensure high mass accuracy (< 5 ppm).

    • The sample solution is infused or injected into the ion source, where molecules are ionized, typically forming protonated molecules [M+H]⁺.

    • The mass-to-charge ratio (m/z) of the ionized molecule is measured with high precision.

  • Data Processing: The exact mass obtained is processed by software that generates a list of possible elemental formulas (C, H, Br, N) that fall within the measured mass accuracy. The most chemically plausible formula is selected, often guided by other data such as isotopic peak patterns, which are distinctive for bromine-containing compounds.

3.2. Verification via Elemental Analysis

This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which is then used to confirm the empirical formula derived from HRMS.

  • Sample Preparation: A small, precisely weighed amount of the dry, pure compound (typically 1-3 mg) is placed into a tin or silver capsule.

  • Instrumentation: A CHN Elemental Analyzer is used. The instrument combusts the sample at high temperatures (≥900°C) in a stream of oxygen.

  • Analysis:

    • Combustion converts the sample into gaseous products: CO₂, H₂O, and N₂.

    • These gases are separated by a chromatographic column.

    • The amount of each gas is quantified using a thermal conductivity detector.

  • Data Processing: The instrument's software calculates the mass percentages of C, H, and N in the original sample. These experimental percentages are compared to the theoretical percentages calculated from the proposed molecular formula (C₁₀H₇Br₃N₂) to confirm its validity.

References

An In-depth Technical Guide to 1-Benzyl-2,4,5-tribromo-1H-imidazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Benzyl-2,4,5-tribromo-1H-imidazole is a sparsely documented compound in publicly available scientific literature. This guide is constructed based on established principles of organic synthesis and medicinal chemistry, drawing parallels from structurally related brominated imidazole derivatives. The experimental protocols and potential biological activities described herein are therefore proposed and inferred, requiring experimental validation.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules. Halogenation of the imidazole ring, particularly bromination, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of a benzyl group at the N1 position further enhances lipophilicity and can introduce specific steric and electronic interactions. This guide provides a comprehensive overview of the synthesis, characterization, and potential utility of this compound, a polyhalogenated imidazole derivative with potential for further exploration in drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₇Br₃N₂Calculated
Molecular Weight 394.89 g/mol Calculated[1][2]
CAS Number 31250-80-3Registry Number[1][2]
IUPAC Name This compoundNomenclature
Predicted LogP 4.7Computed[2]
Predicted Water Solubility LowInferred
Appearance White to off-white solidPredicted

Synthesis and Mechanism

The synthesis of this compound can be logically approached in a two-step sequence: first, the exhaustive bromination of the imidazole ring, followed by N-alkylation with benzyl bromide.

Proposed Synthetic Pathway

G Imidazole Imidazole Tribromoimidazole 2,4,5-Tribromo-1H-imidazole Imidazole->Tribromoimidazole Bromine, Acetic Acid Target This compound Tribromoimidazole->Target Benzyl Bromide, Base

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,5-Tribromo-1H-imidazole

This protocol is adapted from the known synthesis of 2,4,5-tribromoimidazole.[3]

  • Materials:

    • Imidazole (1.0 eq)

    • Anhydrous Sodium Acetate (excess)

    • Bromine (3.0 eq)

    • Anhydrous Acetic Acid

    • Water

  • Procedure:

    • To a stirred solution of imidazole and sodium acetate in anhydrous acetic acid, add a solution of bromine in anhydrous acetic acid dropwise over 30 minutes at room temperature.

    • Continue stirring for 2.5 hours. A precipitate of 2,4,5-tribromoimidazole will form.

    • Remove the acetic acid by rotary evaporation.

    • Add water to the residue to precipitate the product fully.

    • Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Synthesis of this compound

This protocol is a standard N-alkylation procedure for imidazoles.[4]

  • Materials:

    • 2,4,5-Tribromo-1H-imidazole (1.0 eq)

    • Benzyl Bromide (1.05 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (CH₃CN)

  • Procedure:

    • Suspend 2,4,5-tribromo-1H-imidazole and potassium carbonate in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add benzyl bromide to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR A singlet for the benzylic protons (CH₂) around δ 5.3-5.5 ppm. A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the phenyl protons.
¹³C NMR A signal for the benzylic carbon around δ 50-55 ppm. Signals for the brominated imidazole carbons and the phenyl carbons in the aromatic region.
Mass Spec. A molecular ion peak corresponding to the calculated mass (394.89 g/mol ) with a characteristic isotopic pattern for three bromine atoms.
IR Aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching in the 1400-1600 cm⁻¹ region.

Potential Biological Activities and Applications

While no specific biological data exists for this compound, the activities of structurally similar compounds suggest potential areas of interest for researchers.

Inferred Biological Profile
  • Antimicrobial Activity: Many nitroimidazole derivatives exhibit antimicrobial properties.[5][6][7] The tribromo-substitution pattern on the imidazole ring could confer antibacterial or antifungal activity.

  • Anticancer Activity: Substituted imidazoles and brominated heterocyclic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[8][9][10] The lipophilic nature of the benzyl group and the presence of bromine atoms may enhance cell permeability and interaction with intracellular targets.

  • Enzyme Inhibition: The imidazole scaffold is a known pharmacophore for various enzyme inhibitors. The specific substitution pattern of this compound may allow it to act as a ligand for kinases, proteases, or other enzymes implicated in disease.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of imidazole-based compounds as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a cancer-related signaling pathway, such as the PI3K/Akt pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Target This compound Target->PI3K

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Future Directions

The lack of extensive research on this compound presents an opportunity for novel investigations. Key areas for future exploration include:

  • Definitive Synthesis and Characterization: The proposed synthetic route requires experimental validation and full analytical characterization of the final compound.

  • Biological Screening: A broad biological screening of the compound against various cancer cell lines, bacterial strains, and fungal species would be a crucial first step in identifying its potential therapeutic applications.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the mechanism of action, including target identification and pathway analysis, will be necessary.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with different substituents on the benzyl ring or with a varied number of bromine atoms on the imidazole core could provide valuable insights into the structure-activity relationship.

Conclusion

This compound represents an under-explored area of chemical space. Based on the known chemistry and biological activities of related imidazole derivatives, it is a compound with potential for discovery and development in the fields of oncology and infectious diseases. This guide provides a foundational framework for researchers interested in pursuing the synthesis and evaluation of this and other novel polyhalogenated imidazoles.

References

Methodological & Application

Application Note: Evaluation of 1-Benzyl-2,4,5-tribromo-1H-imidazole in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-2,4,5-tribromo-1H-imidazole is a halogenated imidazole derivative. Imidazole-based compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties[1][2]. Halogenation, particularly bromination, of aromatic and heterocyclic compounds has been shown to enhance their antimicrobial potency. This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound against a panel of pathogenic bacteria and fungi. The methodologies described include determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the agar well diffusion assay.

While specific data on this compound is not extensively available, studies on the related compound 2,4,5-tribromoimidazole (TBI) have demonstrated antimicrobial activity against various microorganisms, including Escherichia coli, Bacillus cereus, Bacillus thuringiensis, and Candida albicans[3]. It is hypothesized that the addition of the benzyl group may influence the compound's lipophilicity and cellular uptake, potentially modulating its antimicrobial spectrum and potency. These protocols are designed to provide a comprehensive framework for researchers to investigate these properties.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Preparation of Microbial Inoculum: Culture the microbial strains overnight at 37°C (bacteria) or 30°C (fungi). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in the appropriate broth to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and a final microbial concentration of approximately 1.5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing broth and inoculum only.

    • Negative Control: A well containing broth only.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed after the MIC assay to determine the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial population.

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

  • Sterile micropipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours (bacteria) or 30°C for 24-48 hours (fungi).

  • Result Interpretation: The MBC is the lowest concentration that results in no microbial growth on the agar plate.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.[7]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • DMSO

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum (adjusted to 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 50-100 µL) of the this compound stock solution (dissolved in DMSO) into each well.

  • Controls:

    • Positive Control: A well containing a known standard antibiotic.

    • Negative Control: A well containing only the solvent (DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 30°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Data Presentation

The following tables present hypothetical data for the antimicrobial activity of this compound against common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismGram Stain/TypeMIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative>128
Candida albicansFungus32
Aspergillus nigerFungus64

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus1632Bactericidal (2)
Bacillus subtilis32128Bacteriostatic (4)
Escherichia coli64>128Bacteriostatic (>2)
Candida albicans3264Fungicidal (2)

Table 3: Zone of Inhibition for this compound (1 mg/mL)

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Bacillus subtilis15
Escherichia coli12
Pseudomonas aeruginosa0
Candida albicans16

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_secondary Secondary Screening cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock MIC_Assay MIC Assay Compound_Prep->MIC_Assay Diffusion_Assay Agar Well Diffusion Compound_Prep->Diffusion_Assay Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->MIC_Assay Inoculum_Prep->Diffusion_Assay MBC_Assay MBC/MFC Assay MIC_Assay->MBC_Assay Data_Analysis Analyze & Report Data Diffusion_Assay->Data_Analysis MBC_Assay->Data_Analysis

Caption: General workflow for antimicrobial screening of a test compound.

MIC_Protocol_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B C Prepare and Add Microbial Inoculum B->C D Incubate Plate (18-48 hours) C->D E Read Results Visually or Spectrophotometrically D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell Membrane Cell Membrane Integrity Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Gyrase DNA Gyrase DNA_Gyrase->Cell_Death Ribosome 30S/50S Ribosome Ribosome->Cell_Death Cell_Wall Peptidoglycan Synthesis Cell_Wall->Cell_Death Folic_Acid Folic Acid Pathway Folic_Acid->Cell_Death Compound This compound Inhibition Inhibition Compound->Inhibition Disruption Disruption Compound->Disruption Inhibition->DNA_Gyrase Inhibition->Ribosome Inhibition->Cell_Wall Inhibition->Folic_Acid Disruption->Membrane

Caption: Hypothetical mechanisms of antimicrobial action for an imidazole compound.

References

Application Notes and Protocols: 1-Benzyl-2,4,5-tribromo-1H-imidazole as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2,4,5-tribromo-1H-imidazole is a halogenated imidazole derivative with potential as a kinase inhibitor. Brominated heterocyclic compounds have shown promise in targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. These application notes provide a comprehensive overview of the experimental setup for evaluating the efficacy and mechanism of action of this compound as a kinase inhibitor. The protocols detailed below are based on established methodologies for characterizing similar small molecule inhibitors.

Quantitative Data Summary

The following tables present hypothetical data for this compound, illustrating the expected outcomes from the described experimental protocols. This data is for representative purposes and will vary based on the specific kinase and cell lines tested.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (µM)Ki (µM)Assay Type
CK25.22.8ADP-Glo
PIM-112.88.9Kinase-Glo
DYRK1A8.54.1Z'-LYTE

Table 2: Cell Viability Assay

Cell LineIC50 (µM) after 48hAssay Type
MCF-7 (Breast Cancer)15.6MTT
HCT116 (Colon Cancer)22.1CellTiter-Glo
HeLa (Cervical Cancer)18.9MTT

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and the inhibitory effect of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human kinase (e.g., CK2)

  • Substrate peptide

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Combine Compound, Kinase Mix, and ATP Compound_Prep->Reaction_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction_Setup ATP_Sol ATP Solution ATP_Sol->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Incubate_1 Incubate at RT Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate at RT Add_Detection->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Cell Culture: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Cell_Viability_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate 24h for Attachment Seed_Cells->Incubate_Attach Add_Compound Add Compound Dilutions Incubate_Attach->Add_Compound Incubate_Treatment Incubate for 48h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate 3-4h Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status or expression level of target proteins in a signaling pathway affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells treated with this compound and control cells.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Transfer:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein phosphorylation or expression.

Western_Blot_Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_western_blot Western Blot Analysis BTBI This compound Kinase Target Kinase (e.g., CK2) BTBI->Kinase Inhibits Lysates Cell Lysates (Control vs. Treated) Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Cellular Effect (e.g., Proliferation) pSubstrate->Downstream Promotes WB_pSubstrate Probe with anti-pSubstrate Lysates->WB_pSubstrate WB_Substrate Probe with anti-Substrate Lysates->WB_Substrate WB_Loading Probe with anti-GAPDH Lysates->WB_Loading

Caption: Logic diagram for Western blot analysis of a signaling pathway.

Application Notes and Protocols for 1-Benzyl-2,4,5-tribromo-1H-imidazole in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution and application of 1-Benzyl-2,4,5-tribromo-1H-imidazole for in vitro cell culture experiments. Due to the limited availability of specific data for this compound, the outlined procedures are based on established methods for structurally related imidazole and benzimidazole derivatives with known anticancer properties.[1][2][3] Researchers should consider this document as a starting point and perform initial validation experiments to determine the optimal conditions for their specific cell lines and assays.

Compound Information

This compound is a halogenated imidazole derivative.[4][5] While specific biological activities of this compound are not extensively documented in publicly available literature, related imidazole-based structures have demonstrated a range of pharmacological properties, including potential as anticancer agents.[1][2][3][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇Br₃N₂[4][5]
Molecular Weight 394.89 g/mol [4][5]
CAS Number 31250-80-3[4][5]
Appearance Solid (visual inspection)N/A
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.[8][9]N/A

Recommended Protocol for Dissolving and Storing the Compound

The following protocol is a general guideline for dissolving this compound. It is crucial to perform small-scale solubility tests before preparing a large stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Carefully weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of the compound.

  • Initial Dissolution in DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For 3.95 mg of the compound, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes may be necessary.[8] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: The high concentration of DMSO in the stock solution is expected to maintain sterility. No additional sterile filtration is typically required.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). Protect from light.

Working Solution Preparation:

It is a known issue that compounds dissolved in DMSO may precipitate when diluted in aqueous cell culture media.[8] To minimize this, follow these steps:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is critical to add the DMSO stock solution to the medium and mix immediately and thoroughly.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5% (v/v).[9]

Experimental Workflow for Cell Viability Assay

The following workflow outlines a general procedure for assessing the cytotoxicity of this compound using a standard MTT assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation Incubate for 24h for cell attachment cell_seeding->incubation prepare_dilutions Prepare serial dilutions of the compound add_compound Add compound dilutions to wells prepare_dilutions->add_compound incubation_treatment Incubate for 24, 48, or 72h add_compound->incubation_treatment add_mtt Add MTT reagent to each well incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt add_dmso Add DMSO to dissolve formazan crystals incubation_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Figure 1. Experimental workflow for determining the cytotoxicity of this compound.

Hypothetical Signaling Pathway

Given that many imidazole derivatives exhibit anticancer properties by inducing apoptosis, a hypothetical signaling pathway involving the p38 MAPK pathway is presented below.[7] It is important to note that this is a generalized pathway and the actual mechanism of action for this compound may differ and requires experimental validation.

signaling_pathway compound 1-Benzyl-2,4,5-tribromo- 1H-imidazole stress Cellular Stress compound->stress induces p38 p38 MAPK stress->p38 activates downstream Downstream Effectors (e.g., caspases) p38->downstream activates apoptosis Apoptosis downstream->apoptosis initiates

Figure 2. Hypothetical p38 MAPK-mediated apoptosis pathway.

Troubleshooting

Problem: The compound precipitates out of solution when added to the cell culture medium.

  • Solution 1: Decrease the final concentration of the compound in the medium.

  • Solution 2: Increase the concentration of the DMSO stock solution and add a smaller volume to the medium, ensuring rapid mixing.

  • Solution 3: Prepare the working dilutions by first adding the DMSO stock to a small volume of serum-free medium, vortexing, and then adding this pre-mixed solution to the final volume of complete medium.

Problem: High background toxicity is observed in the vehicle control wells.

  • Solution: Ensure the final DMSO concentration is at a non-toxic level for your specific cell line, typically below 0.5%. Perform a DMSO toxicity curve to determine the maximum tolerable concentration.

Safety Precautions

The toxicological properties of this compound have not been fully investigated. Handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for further information.[10]

Disclaimer: This protocol is intended for guidance only. Researchers must optimize and validate the procedures for their specific experimental setup.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-2,4,5-tribromo-1H-imidazole is a halogenated imidazole derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in quality control to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, robust, and widely used analytical technique for the separation, identification, and quantification of compounds and their impurities. This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The high calculated XLogP3 value of 4.7 suggests significant hydrophobicity, making RP-HPLC an ideal analytical approach.[1]

PropertyValueReference
CAS Number 31250-80-3[2][3]
Molecular Formula C₁₀H₇Br₃N₂[1][2][3]
Molecular Weight 394.89 g/mol [1][3]
Melting Point 60-62 °C[2]
Calculated XLogP3 4.7[1]

Experimental Protocols

This section details the complete methodology for the purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility with halogenated aromatic compounds.[4] Phenyl-hexyl columns can also be considered for alternative selectivity.[4][5]

  • Solvents: HPLC grade acetonitrile (ACN) and purified water (e.g., Milli-Q).

  • Reagents: Formic acid (FA), analytical grade.

  • Standard: this compound reference standard of known purity.

  • Glassware: Volumetric flasks, vials, and pipettes.

  • Filter: 0.45 µm or 0.22 µm syringe filters for sample preparation.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of purified water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The following gradient method is proposed for the separation and quantification of the main peak and potential impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile
Gradient Program Time (min) %B 0.0                5020.0              9525.0              9525.1              5030.0              50
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm (for general detection) and 254 nm (for aromatic systems)[5]
Run Time 30 minutes
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability: Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

Data Presentation

The following table presents hypothetical results for the purity analysis of a sample of this compound.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.215000.05Impurity A
29.845000.15Impurity B
315.6 2979000 99.70 This compound
418.160000.10Impurity C
Total 2988000 100.00

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity analysis protocol.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) prep_standard Prepare Standard Solution (0.1 mg/mL) prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution (0.1 mg/mL) prep_mobile_phase->prep_sample system_suitability System Suitability Test (5 Injections of Standard) prep_standard->system_suitability filter_sample Filter Sample Solution (0.45 µm) prep_sample->filter_sample setup_hplc Set Up HPLC System (Gradient, Flow, Temp, λ) filter_sample->setup_hplc setup_hplc->system_suitability analyze_sample Inject and Analyze Sample system_suitability->analyze_sample acquire_data Acquire Chromatogram analyze_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC purity analysis of this compound.

References

Application Notes and Protocols: 1-Benzyl-2,4,5-tribromo-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general medicinal chemistry applications of imidazole-based compounds. As of the latest literature review, specific biological activity and detailed experimental data for 1-Benzyl-2,4,5-tribromo-1H-imidazole are not extensively published. The information provided herein is intended to serve as a foundational guide for initiating research and exploration of this compound's potential therapeutic applications. The proposed protocols are generalized and should be adapted and optimized for specific experimental conditions.

Introduction

Imidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The imidazole nucleus is a key structural motif in numerous natural products and synthetic drugs.[1][2] Halogenated organic compounds, particularly those containing bromine, often exhibit enhanced biological potency. The presence of a benzyl group can also influence the lipophilicity and binding interactions of the molecule with biological targets.

This compound is a halogenated benzyl-substituted imidazole. While specific data is limited, its structural features suggest potential for investigation in several areas of medicinal chemistry, including but not limited to oncology, infectious diseases, and inflammatory conditions. This document provides an overview of its potential applications, hypothetical quantitative data, and detailed experimental protocols to guide further research.

Potential Therapeutic Applications

Based on the known activities of structurally related imidazole and benzimidazole derivatives, this compound could be investigated for the following applications:

  • Anticancer Activity: Many imidazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action for some of these compounds involves the inhibition of key signaling proteins such as p38 MAP kinase.[4]

  • Antibacterial and Antifungal Activity: The imidazole scaffold is a core component of several antifungal drugs (e.g., clotrimazole) and has been explored for antibacterial properties.[1][5] Halogenation can further enhance the antimicrobial potency of these compounds.

  • Enzyme Inhibition: Substituted imidazoles have been identified as inhibitors of various enzymes, including protein kinases and farnesyltransferase, which are implicated in different disease pathologies.[4][6]

Quantitative Data Summary (Hypothetical)

The following tables are templates for summarizing potential quantitative data that could be generated from the experimental protocols described below.

Table 1: In Vitro Anticancer Activity (Hypothetical IC50 Values)

Cell LineCancer TypeIC50 (µM) for this compound
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HCT116Colon CancerData to be determined
U87GlioblastomaData to be determined

Table 2: Antimicrobial Activity (Hypothetical Minimum Inhibitory Concentration - MIC)

Microbial StrainTypeMIC (µg/mL) for this compound
Staphylococcus aureusGram-positive BacteriaData to be determined
Escherichia coliGram-negative BacteriaData to be determined
Candida albicansFungal PathogenData to be determined
Aspergillus fumigatusFungal PathogenData to be determined

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for substituted imidazoles.

Materials:

  • Imidazole

  • Benzyl chloride

  • N-Bromosuccinimide (NBS)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Benzylation of Imidazole:

    • To a solution of imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 1-benzyl-1H-imidazole.

  • Bromination of 1-benzyl-1H-imidazole:

    • Dissolve 1-benzyl-1H-imidazole (1.0 eq) in dichloromethane.

    • Add N-Bromosuccinimide (3.0 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by silica gel column chromatography to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. Determine the MIC by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_benzylation Step 1: Benzylation cluster_bromination Step 2: Bromination Imidazole Imidazole Intermediate 1-benzyl-1H-imidazole Imidazole->Intermediate 1. NaH_DMF NaH, DMF NaH_DMF->Imidazole BenzylChloride Benzyl Chloride BenzylChloride->Imidazole FinalProduct This compound Intermediate->FinalProduct 2. NBS_DCM NBS, DCM NBS_DCM->Intermediate

Caption: Synthetic scheme for this compound.

Hypothetical Mechanism of Action: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Potential Point of Inhibition ExtracellularSignal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase ExtracellularSignal->Receptor Kinase1 Upstream Kinase (e.g., MAPKKK) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., p38 MAPK) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Inflammation) TranscriptionFactor->CellularResponse Inhibitor This compound Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for 1-Benzyl-2,4,5-tribromo-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-benzyl-2,4,5-tribromo-1H-imidazole as a versatile building block in palladium-catalyzed cross-coupling reactions. The tribrominated imidazole core allows for selective functionalization at the C2, C4, and C5 positions, making it a valuable scaffold in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research. While specific literature on the cross-coupling reactions of this compound is limited, the following protocols are based on established methodologies for similar polybrominated imidazole derivatives and are intended to serve as a comprehensive guide for researchers.

Overview of Reactivity

This compound possesses three bromine atoms at positions C2, C4, and C5, which can be selectively substituted through various palladium-catalyzed cross-coupling reactions. The reactivity of these positions is influenced by electronic and steric factors. Generally, the C2 position is the most electrophilic and sterically accessible, often leading to initial coupling at this site. Subsequent couplings at C4 and C5 can be achieved under more forcing conditions, allowing for a stepwise functionalization strategy. This differential reactivity is a key feature for the divergent synthesis of polysubstituted imidazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the brominated imidazole core and various organoboron reagents. This reaction is particularly useful for introducing aryl and heteroaryl moieties.

Application Notes:

The Suzuki-Miyaura coupling of this compound can be performed selectively. By controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve mono-, di-, or tri-arylation. The use of bulky phosphine ligands on the palladium catalyst is often crucial for achieving high yields and selectivity.

Quantitative Data (Representative):
EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid1-Benzyl-2-phenyl-4,5-dibromo-1H-imidazolePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acid1-Benzyl-2-(4-methoxyphenyl)-4,5-dibromo-1H-imidazolePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O901692
3Thiophene-2-boronic acid1-Benzyl-2-(thiophen-2-yl)-4,5-dibromo-1H-imidazolePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101088
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 10 mL). Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Cycle A Pd(0)L2 C Ar-Pd(II)L2-X A->C B Oxidative Addition (Ar-X) E Ar-Pd(II)L2-R C->E D Transmetalation (R-B(OR)2) E->A Ar-R F Reductive Elimination Heck_Coupling_Catalytic_Cycle cluster_1 Heck Coupling Cycle A Pd(0)L2 C Ar-Pd(II)L2-X A->C B Oxidative Addition (Ar-X) E Syn-Addition C->E D Olefin Coordination E->A F Beta-Hydride Elimination G Ar-Olefin Sonogashira_Coupling_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 C Ar-Pd(II)L2-X A->C B Oxidative Addition (Ar-X) E Ar-Pd(II)L2-Alkyne C->E D Transmetalation E->A Ar-Alkyne F Reductive Elimination G Cu-X I Cu-Alkyne G->I Base H Alkyne I->C Transmetalation I->G Buchwald_Hartwig_Amination_Cycle cluster_2 Buchwald-Hartwig Amination Cycle A Pd(0)L2 C Ar-Pd(II)L2-X A->C B Oxidative Addition (Ar-X) E Ar-Pd(II)L2-NR2 C->E Base, R2NH D Amine Coordination and Deprotonation E->A Ar-NR2 F Reductive Elimination Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent Addition (Degassed) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Application Notes and Protocols for 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Benzyl-2,4,5-tribromo-1H-imidazole is a substituted imidazole compound. The imidazole scaffold is a prominent feature in many biologically active molecules and pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. The tribrominated core of this particular molecule is also found in marine natural products that have demonstrated antimicrobial effects.[1] Given the structural similarities to known pharmacologically active agents, such as p38 MAP kinase inhibitors and TGR5 agonists, this compound represents a promising candidate for screening in various biological assays.[2][3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the potential biological activities of this compound. The following sections outline methodologies for assessing its potential as a p38 MAP kinase inhibitor, a TGR5 agonist, an autophagy modulator, an anticancer agent, and an antimicrobial agent.

Application Note 1: Screening for p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade that responds to inflammatory cytokines and environmental stress.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making p38 MAP kinase a significant therapeutic target.[5] Substituted imidazoles are a known class of p38 MAP kinase inhibitors.[3] This protocol describes an in vitro biochemical assay to determine the inhibitory activity of this compound against p38α MAP kinase.

Signaling Pathway: p38 MAP Kinase Activation

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MKK3_6->p38 Substrate Downstream Substrates (e.g., ATF2) p38->Substrate Response Cellular Response (Inflammation, Apoptosis) Substrate->Response Compound This compound Compound->p38

p38 MAP Kinase signaling pathway and potential inhibition.
Experimental Workflow: In Vitro Kinase Assay

kinase_workflow Start Start Prep_Inhibitor Prepare serial dilutions of This compound Start->Prep_Inhibitor Add_Inhibitor Add inhibitor dilutions to 384-well plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add kinase/substrate mix to wells Add_Inhibitor->Add_Kinase Prep_Kinase Prepare p38α kinase and peptide substrate mix Prep_Kinase->Add_Kinase Start_Reaction Initiate reaction with ATP Add_Kinase->Start_Reaction Incubate_1 Incubate for 60 min at RT Start_Reaction->Incubate_1 Stop_Reaction Stop reaction and deplete ATP (e.g., ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 min at RT Stop_Reaction->Incubate_2 Detect_ADP Add Kinase Detection Reagent Incubate_2->Detect_ADP Incubate_3 Incubate for 30 min at RT Detect_ADP->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence Analyze Calculate IC50 value Read_Luminescence->Analyze End End Analyze->End

Workflow for p38 MAP kinase inhibition assay.
Experimental Protocol: p38α Kinase Inhibition Assay (Luminescent)

This protocol is adapted from standard kinase assay methodologies, such as the ADP-Glo™ Kinase Assay.[5]

Materials:

  • This compound

  • Recombinant human p38α kinase

  • Peptide substrate for p38α (e.g., ATF2-based peptide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • DMSO

  • 384-well white assay plates

  • Multichannel pipettes and plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO for control wells) to the wells of a 384-well plate.

  • Kinase/Substrate Mix: Prepare a master mix containing p38α kinase and the peptide substrate in kinase reaction buffer. The final concentrations should be optimized, but a starting point could be 5-10 ng/µL kinase and 0.2 µg/µL substrate.

  • Reaction Initiation: Add 2 µL of the kinase/substrate master mix to each well. Prepare an ATP solution in kinase reaction buffer to achieve a final concentration at or near the Km for p38α (typically 10-25 µM). Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Final Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical p38α Inhibition Data
Compound Concentration (nM)% Inhibition (Hypothetical)
15.2
1015.8
5048.9
10075.3
50092.1
100098.5
IC50 (nM) 51.2

Application Note 2: Evaluation of TGR5 Agonist Activity

TGR5 (G-protein coupled bile acid receptor 1) is a receptor for bile acids that, upon activation, stimulates intracellular cyclic AMP (cAMP) production.[6] This signaling cascade is involved in regulating energy expenditure and glucose homeostasis, making TGR5 an attractive target for metabolic diseases.[7][8] Some imidazole derivatives have been identified as TGR5 agonists.[2] This protocol outlines a cell-based assay to screen this compound for TGR5 agonist activity by measuring cAMP accumulation.

Signaling Pathway: TGR5 Activation

TGR5_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound TGR5 TGR5 Compound->TGR5 Gs Gαs TGR5->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Downstream Cellular Response PKA->Response camp_workflow Start Start Seed_Cells Seed TGR5-expressing cells in a 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_PDE_Inhibitor Add phosphodiesterase inhibitor (e.g., IBMX) Incubate_Overnight->Add_PDE_Inhibitor Incubate_1 Incubate for 30 min at 37°C Add_PDE_Inhibitor->Incubate_1 Add_Compound Add compound dilutions to cells Incubate_1->Add_Compound Prep_Compound Prepare serial dilutions of This compound Prep_Compound->Add_Compound Incubate_2 Incubate for 30-60 min at 37°C Add_Compound->Incubate_2 Lyse_Cells Lyse cells Incubate_2->Lyse_Cells Detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze Calculate EC50 value Detect_cAMP->Analyze End End Analyze->End autophagy_pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Growth_Factors->PI3K_Akt Nutrient_Status Nutrient Status mTORC1 mTORC1 Nutrient_Status->mTORC1 PI3K_Akt->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Autophagosome Autophagosome Formation (LC3-I to LC3-II) ULK1->Autophagosome Compound This compound Compound->mTORC1 ? Compound->ULK1 ? autophagy_workflow Start Start Seed_Cells Seed cells and allow to attach Start->Seed_Cells Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Treat_Inhibitor Add lysosomal inhibitor (e.g., Chloroquine) for the last 2-4 hours Treat_Compound->Treat_Inhibitor Harvest_Cells Harvest cells and prepare lysates Treat_Inhibitor->Harvest_Cells Protein_Quant Protein quantification (e.g., BCA assay) Harvest_Cells->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Inc Incubate with primary (anti-LC3) and secondary antibodies Western_Blot->Antibody_Inc Detect_Signal Detect chemiluminescent signal Antibody_Inc->Detect_Signal Analyze Quantify LC3-II bands and calculate autophagic flux Detect_Signal->Analyze End End Analyze->End mtt_workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight to allow attachment Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with compound dilutions Incubate_Overnight->Treat_Cells Prep_Compound Prepare serial dilutions of This compound Prep_Compound->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % viability and IC50 value Read_Absorbance->Analyze End End Analyze->End microdilution_workflow Start Start Prep_Compound Prepare 2-fold serial dilutions of compound in broth Start->Prep_Compound Dispense_Compound Dispense dilutions into a 96-well plate Prep_Compound->Dispense_Compound Inoculate_Plate Inoculate wells with microbial suspension Dispense_Compound->Inoculate_Plate Prep_Inoculum Prepare standardized microbial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Visually inspect for turbidity to determine MIC Incubate->Read_MIC Optional_MBC Optional: Plate from clear wells onto agar to determine MBC Read_MIC->Optional_MBC Analyze Record MIC/MBC values Read_MIC->Analyze Optional_MBC->Analyze End End Analyze->End

References

Application Notes and Protocols for 1-Benzyl-2,4,5-tribromo-1H-imidazole Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information for the safe handling, storage, and potential applications of 1-Benzyl-2,4,5-tribromo-1H-imidazole powder. The protocols are intended to serve as a guide and should be adapted to specific experimental requirements.

Product Information and Physical Properties

This compound is a halogenated imidazole derivative. While specific experimental applications for this compound are not widely documented in publicly available literature, its structural similarity to other brominated imidazoles suggests its potential use as a synthetic intermediate in medicinal chemistry and materials science.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 31250-80-3[2][3]
Molecular Formula C₁₀H₇Br₃N₂[3]
Molecular Weight 394.89 g/mol [3]
Appearance White to light yellow solid/powder[1]
Melting Point 60-62 °C[4]
Boiling Point 476 °C at 760 mmHg (Predicted)[4]
Flash Point 241.6 °C (Predicted)[4]
Solubility Limited solubility in polar solvents like water. More readily soluble in non-polar organic solvents.[5]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Table 2: Safety and Handling Precautions

PrecautionRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side-shields.[6]
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[1][4]
Handling Avoid contact with skin and eyes.[4] Avoid formation and inhalation of dust and aerosols.[4][6] Use non-sparking tools.[4]
First Aid (In case of exposure) Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] Ingestion: Rinse mouth with water. Consult a physician.
Spill Response Sweep up and shovel into a suitable, closed container for disposal.[6] Avoid generating dust.
Disposal Dispose of in accordance with local, state, and federal regulations.

Table 3: Storage Conditions

ParameterRecommendation
Temperature Store in a cool place.[6]
Container Keep container tightly closed in a dry and well-ventilated place.[4][6]
Incompatible Materials Strong oxidizing agents.

Experimental Protocols

Note: The following protocols are generalized and based on the applications of structurally similar imidazole compounds. Optimization will be required for specific experimental setups.

General Protocol for Use as a Synthetic Intermediate in a Suzuki Cross-Coupling Reaction

This protocol provides a general workflow for using a brominated imidazole, such as this compound, as a substrate in a Suzuki cross-coupling reaction to form a new carbon-carbon bond. This is a common application for such compounds in the synthesis of more complex molecules.[1]

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (silica gel for column chromatography, solvents)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound (1 equivalent), the aryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

G Workflow for Suzuki Cross-Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Combine Reactants: - Brominated Imidazole - Boronic Acid - Catalyst - Base add_solvent Add Anhydrous Solvent prep_reagents->add_solvent heat_stir Heat and Stir (e.g., 80-110 °C) add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor monitor->heat_stir Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for a Suzuki cross-coupling reaction.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, many substituted imidazole derivatives are known to be inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase. The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

Hypothetical Signaling Pathway:

The following diagram illustrates the p38 MAP kinase signaling pathway, a potential target for imidazole-based inhibitors. Note: The activity of this compound against p38 MAP kinase has not been experimentally confirmed in the available literature.

G Hypothetical Target: p38 MAP Kinase Pathway stress Stress / Cytokines mkk MKK3 / MKK6 stress->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response Leads to inhibitor Imidazole Inhibitor (Hypothetical) inhibitor->p38 Inhibits

Caption: The p38 MAP Kinase signaling pathway, a hypothetical target.

References

Application Notes & Protocols: The Experimental Use of 1-Benzyl-2,4,5-tribromo-1H-imidazole (BTBI) in Proteomics for Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology.[1][2] Covalent ligands, which form a stable bond with their protein target, offer advantages in terms of potency and duration of action. Chemical proteomics has emerged as a powerful suite of tools for the proteome-wide identification of targets for such covalent molecules.[1][3][4] This document outlines the hypothetical application of a novel reactive compound, 1-Benzyl-2,4,5-tribromo-1H-imidazole (BTBI), in chemical proteomics workflows for identifying and validating novel protein targets.

The structure of BTBI, featuring a tribrominated imidazole core, suggests its potential as a covalent modifier of nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) in proteins. The benzyl group may contribute to specific binding interactions within a protein's active or allosteric site. These application notes describe protocols for utilizing a "clickable" alkyne-tagged version of BTBI (BTBI-alkyne) in combination with quantitative mass spectrometry to map its interaction landscape in complex proteomes.

Hypothetical Mechanism of Action

BTBI is proposed to act as a covalent ligand. Under physiological conditions, one of the bromine atoms on the imidazole ring can be displaced by a nucleophilic residue on a target protein. This forms a stable covalent bond, allowing for the subsequent enrichment and identification of the target protein. The benzyl group is hypothesized to orient the molecule within a binding pocket, conferring a degree of selectivity.

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) for BTBI Target Identification

This protocol describes the use of BTBI-alkyne to identify potential protein targets in a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail)

  • BTBI-alkyne probe (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • BCA Protein Assay Kit

  • Click Chemistry Reagents:

    • Azide-biotin tag (10 mM stock in DMSO)

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

    • Copper (II) Sulfate (CuSO₄) (50 mM stock in water)

  • Streptavidin agarose beads

  • Wash Buffers (e.g., 1% SDS in PBS, 6 M Urea, PBS)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT)

  • Reagents for SDS-PAGE and Western Blotting

  • Reagents for in-solution or on-bead tryptic digestion

  • LC-MS/MS instrumentation

Methodology:

  • Cell Culture and Treatment:

    • Culture HeLa cells to ~80% confluency.

    • Treat cells with BTBI-alkyne (e.g., 10 µM final concentration) or DMSO vehicle for 2 hours in serum-free media.

    • Harvest cells, wash with cold PBS, and generate cell pellets.

  • Cell Lysis and Protein Quantification:

    • Lyse cell pellets in Lysis Buffer on ice for 30 minutes.

    • Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).

    • Determine protein concentration of the supernatant using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

  • Click Chemistry Reaction:

    • To 1 mg of proteome, add the following click chemistry reagents to the final concentrations:

      • Azide-biotin: 100 µM

      • TCEP: 1 mM

      • TBTA: 100 µM

      • CuSO₄: 1 mM

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Enrichment of BTBI-labeled Proteins:

    • Add pre-washed streptavidin agarose beads to the reaction mixture.

    • Incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads sequentially with Wash Buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads using Elution Buffer.

    • Prepare the eluted proteins for mass spectrometry using a standard protocol (e.g., filter-aided sample preparation (FASP) or in-solution digestion with trypsin).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins that are significantly enriched in the BTBI-alkyne treated samples compared to the DMSO controls.

ABPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Quantification cluster_click Click Chemistry cluster_enrichment Enrichment cluster_analysis Analysis HeLa_Cells HeLa Cells Treatment Treat with BTBI-alkyne or DMSO HeLa_Cells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Click_Reaction Add Azide-Biotin & Click Reagents Quantification->Click_Reaction Streptavidin_Beads Streptavidin Bead Capture Click_Reaction->Streptavidin_Beads Wash Wash Beads Streptavidin_Beads->Wash Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol 2: Competitive Profiling for Target Validation

This protocol is used to validate that a putative target identified in Protocol 1 is engaged by BTBI in a competitive manner.

Materials:

  • Same as Protocol 1

  • Un-tagged BTBI (competitor) (10 mM stock in DMSO)

Methodology:

  • Cell Culture and Lysis:

    • Culture and lyse HeLa cells as described in Protocol 1.

  • Competitive Incubation:

    • Aliquot the cell lysate.

    • Pre-incubate one aliquot with an excess of un-tagged BTBI (e.g., 100 µM) for 1 hour at 37°C.

    • Pre-incubate a control aliquot with DMSO for the same duration.

  • Probe Labeling:

    • Add the BTBI-alkyne probe (10 µM) to both aliquots and incubate for 1 hour at 37°C.

  • Click Chemistry, Enrichment, and Analysis:

    • Proceed with the click chemistry reaction, streptavidin enrichment, and LC-MS/MS analysis as described in Protocol 1.

  • Data Interpretation:

    • A true target of BTBI will show a significant reduction in signal in the sample pre-incubated with the un-tagged competitor compared to the DMSO control.

Competitive_Profiling cluster_control Control Arm cluster_competitor Competitive Arm Proteome Cell Proteome DMSO Pre-incubate with DMSO Proteome->DMSO Competitor Pre-incubate with excess un-tagged BTBI Proteome->Competitor Probe_Control Add BTBI-alkyne DMSO->Probe_Control Analysis Click Chemistry, Enrichment, LC-MS/MS Probe_Control->Analysis Probe_Competitor Add BTBI-alkyne Competitor->Probe_Competitor Probe_Competitor->Analysis Result Compare Protein Enrichment Analysis->Result

Caption: Competitive profiling workflow for BTBI target validation.

Quantitative Data Presentation

The following tables represent hypothetical data from the experiments described above.

Table 1: Top 10 Enriched Proteins from ABPP Experiment

Protein ID (UniProt)Gene NameFold Enrichment (BTBI-alkyne / DMSO)p-value
P04049ALDOA25.31.2e-8
Q06830HSP90AA18.13.4e-5
P62258PPIA7.55.1e-5
P11142HSPD16.98.9e-5
P08238HSPA85.21.2e-4
P60709ACTB4.82.5e-4
P31946YWHAZ4.53.1e-4
P14618PKM4.24.0e-4
Q13347VIM3.95.6e-4
P06733ENO13.57.8e-4

Table 2: Competitive Profiling of Top Putative Target (ALDOA)

ConditionALDOA Spectral Counts (Mean ± SD, n=3)% Reduction in Signal
DMSO Pre-incubation312 ± 25N/A
BTBI Competitor Pre-incubation28 ± 991%

Hypothetical Signaling Pathway Involvement

Based on the hypothetical identification of Aldolase A (ALDOA) as a primary target, BTBI could be investigated as a modulator of glycolysis. Covalent modification of ALDOA by BTBI may inhibit its enzymatic activity, leading to a disruption of the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP ALDOA ALDOA F16BP->ALDOA GAP_DHAP Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate Pyruvate Pyruvate GAP_DHAP->Pyruvate Multiple Steps ALDOA->GAP_DHAP BTBI BTBI BTBI->ALDOA Covalent Inhibition

Caption: Hypothetical inhibition of the Glycolysis pathway by BTBI.

References

Application Notes and Protocols: 1-Benzyl-2,4,5-tribromo-1H-imidazole as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted imidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, which include antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The strategic functionalization of the imidazole scaffold is a key approach in the development of novel therapeutic agents. 1-Benzyl-2,4,5-tribromo-1H-imidazole is a highly functionalized intermediate designed for the efficient construction of diverse compound libraries. The presence of three bromine atoms offers multiple points for modification through various cross-coupling reactions, making it an ideal starting material for structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis and derivatization of this compound and presents its application in the discovery of potential kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[6]

PropertyValue
Molecular Formula C₁₀H₇Br₃N₂
Molecular Weight 394.89 g/mol
CAS Number 31250-80-3
Appearance White to light yellow solid
Purity ≥98%

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 1-benzyl-1H-imidazole.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzyl-1H-imidazole (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (3.3 equivalents) in glacial acetic acid dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an ice-water mixture.

  • Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

A 1-Benzyl-1H-imidazole C This compound A->C Bromination B Bromine (3.3 eq) Glacial Acetic Acid

Caption: Synthesis of this compound.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The tribrominated imidazole core is an excellent scaffold for generating libraries of potential kinase inhibitors. The bromine atoms can be selectively replaced using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.[7]

Representative Experimental Protocols for Derivatization

The following protocols are generalized and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

1. Suzuki Coupling

This reaction is used to form carbon-carbon bonds, typically with aryl or vinyl boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

2. Sonogashira Coupling

This reaction is used to form carbon-carbon bonds with terminal alkynes.

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and the terminal alkyne (1.2 equivalents).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Reaction: Stir the reaction at room temperature or heat to 50-70 °C until completion.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

3. Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds with primary or secondary amines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube the palladium precatalyst (e.g., a G3 palladacycle, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), the base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents), this compound (1 equivalent), and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.

Start This compound Suzuki Aryl Boronic Acid Pd Catalyst, Base Start->Suzuki Suzuki Coupling Sonogashira Terminal Alkyne Pd/Cu Catalyst, Base Start->Sonogashira Sonogashira Coupling Buchwald Amine Pd Catalyst, Ligand, Base Start->Buchwald Buchwald-Hartwig Amination Prod_Suzuki Aryl-substituted Imidazole Suzuki->Prod_Suzuki Prod_Sonogashira Alkynyl-substituted Imidazole Sonogashira->Prod_Sonogashira Prod_Buchwald Amino-substituted Imidazole Buchwald->Prod_Buchwald

Caption: Derivatization of this compound.

Representative Data: Inhibition of a Hypothetical Kinase

To illustrate the utility of this building block in generating a focused library for kinase inhibitor discovery, a hypothetical series of compounds was synthesized via Suzuki coupling at the 2-position of the imidazole ring. The inhibitory activity of these compounds against a representative kinase is presented below.

Compound IDR Group (at C2)IC₅₀ (nM)
BTZ-001 Phenyl150
BTZ-002 4-Methoxyphenyl85
BTZ-003 3-Pyridyl50
BTZ-004 4-(Trifluoromethyl)phenyl210
BTZ-005 2-Naphthyl120

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by inhibitors derived from this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Inhibitor BTZ-003 (Inhibitor) Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical kinase signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its tri-halogenated structure provides multiple reactive sites for the introduction of diverse chemical moieties through robust and well-established cross-coupling methodologies. This allows for the rapid generation of compound libraries for screening against various biological targets, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The protocols and data presented herein provide a framework for researchers to utilize this promising scaffold in their drug discovery programs.

References

Troubleshooting & Optimization

1-Benzyl-2,4,5-tribromo-1H-imidazole stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2,4,5-tribromo-1H-imidazole. The information provided is intended to help anticipate and resolve common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in aqueous experimental buffers?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, based on the chemistry of related halogenated and imidazole-containing compounds, several potential stability issues should be considered:

  • pH Sensitivity: Imidazole-based compounds can be susceptible to degradation in both acidic and basic conditions. Basic pH, in particular, may promote base-mediated autoxidation of the imidazole ring[1][2].

  • Solubility and Precipitation: This compound is predicted to have limited solubility in aqueous solutions due to its hydrophobic nature, a common characteristic of multi-brominated organic molecules.[3] When diluting stock solutions (e.g., in DMSO) into aqueous buffers, precipitation can occur, leading to a decrease in the effective concentration of the compound.[4]

  • Photodegradation: Imidazole moieties can be sensitive to light, which may lead to the formation of degradation products upon exposure to UV or even ambient light.[1][2]

  • Oxidative Degradation: The imidazole ring can be susceptible to oxidation, which may be catalyzed by components in the experimental buffer or by exposure to air over time.[1][2]

  • Dehalogenation: Halogenated aromatic compounds can undergo dehalogenation, where the bromine atoms are removed from the imidazole ring. This can occur under various conditions, including microbial degradation or in the presence of certain enzymes or reducing agents.[5][6]

Q2: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: Precipitation is a common challenge with hydrophobic compounds. Here are several strategies to address this issue:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[4]

  • Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution or add the buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help maintain solubility.[4]

  • Use a Surfactant: For compounds with very poor aqueous solubility, consider adding a low, non-toxic concentration of a surfactant like Tween-80 to your buffer. Always include a vehicle control with the surfactant alone to ensure it does not interfere with your assay.[4]

  • Check for Salt-Out Effects: High salt concentrations in buffers like PBS can sometimes reduce the solubility of organic compounds. If permissible for your experiment, consider using a buffer with a lower salt concentration.[4]

  • Pre-Assay Solubility Test: Before a large-scale experiment, perform a small-scale solubility test. Prepare the compound at the desired final concentration in your assay buffer and visually inspect for precipitation over the time course of your experiment.

Q3: I am observing inconsistent results in my biological assays. Could this be related to compound stability?

A3: Yes, inconsistent results are a common symptom of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability. It is crucial to assess the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure).

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity in a cell-based or enzymatic assay.

This issue could be due to several factors related to the stability of this compound. The following workflow can help you troubleshoot the problem.

A Inconsistent/Low Activity Observed B Assess Compound Solubility in Assay Buffer A->B C Precipitation Observed? B->C D Optimize Dilution Protocol (e.g., lower DMSO, use surfactant) C->D Yes E No Precipitation Observed C->E No D->B K Consistent Results Achieved D->K F Evaluate Compound Stability Over Time E->F G Significant Degradation Observed? F->G H Modify Experimental Conditions (e.g., shorter incubation, protect from light) G->H Yes I No Significant Degradation G->I No H->F H->K J Investigate Other Assay Parameters (e.g., reagent stability, cell health) I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

Table 1: Solubility Assessment of this compound

Buffer System (pH)Temperature (°C)Maximum Soluble Concentration (µM)Observations (e.g., Precipitation Time)
PBS (7.4)25Data to be determined
Tris-HCl (8.0)25Data to be determined
Acetate (5.0)25Data to be determined
PBS (7.4)37Data to be determined
Tris-HCl (8.0)37Data to be determined
Acetate (5.0)37Data to be determined

Table 2: Stability of this compound in Aqueous Buffer (e.g., at 10 µM)

Buffer System (pH)Temperature (°C)Incubation Time (hours)% Remaining Parent Compound
PBS (7.4)370100
2Data to be determined
8Data to be determined
24Data to be determined
Tris-HCl (8.0)370100
2Data to be determined
8Data to be determined
24Data to be determined
Acetate (5.0)370100
2Data to be determined
8Data to be determined
24Data to be determined

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment

Objective: To determine the maximum soluble concentration of this compound in a given experimental buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent for stock solution)

  • Experimental buffer(s) of interest (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare a series of dilutions of the stock solution in the experimental buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant and ideally below 1%.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 2 hours).

  • Visually inspect each tube for any signs of precipitation.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the maximum soluble concentration.

Protocol 2: Stability Assessment in Experimental Buffer

Objective: To evaluate the stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • DMSO

  • Experimental buffer of interest

  • Incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Quenching solution (if necessary, e.g., an acidic solution to stop degradation)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the stock solution into the pre-warmed experimental buffer to achieve the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low.

  • Immediately take a time-zero (T=0) sample and quench the reaction if necessary. Analyze this sample by HPLC to determine the initial peak area of the parent compound.

  • Incubate the remaining solution at the desired temperature, protected from light if photodegradation is a concern.

  • Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot immediately.

  • Analyze all samples by HPLC. The HPLC method should be able to separate the parent compound from any potential degradation products.

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (in DMSO) B Spike into Pre-warmed Experimental Buffer A->B C Take T=0 Sample B->C D Incubate at Desired Temperature (protect from light if needed) C->D E Withdraw Samples at Various Time Points D->E F Quench Reaction (if necessary) E->F G Analyze by HPLC F->G H Calculate % Remaining Parent Compound G->H

Caption: Experimental workflow for assessing compound stability.

Potential Degradation Pathways

While the specific degradation pathways for this compound are not defined, based on related chemistries, a hypothetical degradation pathway could involve dehalogenation and oxidation.

A This compound B Debromination Products (mono-, di-bromo species) A->B Dehalogenation (reductive, hydrolytic, or photolytic) C Oxidized Imidazole Ring Products A->C Oxidation (e.g., base-mediated autoxidation) D Ring-Opened Products C->D Further Degradation

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Synthesis of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-2,4,5-tribromo-1H-imidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

Low or No Yield of this compound

Question: My overall yield for the two-step synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can arise from issues in either the initial bromination of imidazole or the subsequent N-benzylation step. A systematic approach to troubleshooting is recommended.

Step 1: Bromination of Imidazole to 2,4,5-Tribromo-1H-imidazole

Potential CauseSuggested Solutions
Incomplete Bromination - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Stoichiometry of Bromine: Use a sufficient excess of bromine to ensure complete tribromination. A molar ratio of at least 3:1 (bromine:imidazole) is recommended.
Side Reactions - Over-bromination/Degradation: While excess bromine is necessary, a large excess can lead to degradation. Add the bromine solution dropwise and at a controlled temperature to minimize side reactions.- Reaction with Solvent: Ensure the use of an appropriate solvent like acetic acid which is relatively inert under the reaction conditions.
Product Loss During Work-up - Precipitation: Ensure complete precipitation of the 2,4,5-tribromo-1H-imidazole by the addition of a sufficient volume of water.- Washing: Minimize the loss of product during washing by using cold water.

Step 2: N-Benzylation of 2,4,5-Tribromo-1H-imidazole

Potential CauseSuggested Solutions
Incomplete Deprotonation - Base Strength: 2,4,5-Tribromo-1H-imidazole is significantly less nucleophilic than imidazole due to the electron-withdrawing nature of the bromine atoms. A strong base such as sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃) to ensure complete deprotonation.- Anhydrous Conditions: If using a strong base like NaH, ensure strictly anhydrous conditions as it reacts violently with water. Use anhydrous solvents.
Low Reactivity of Benzylating Agent - Leaving Group: Benzyl bromide is generally more reactive than benzyl chloride. Ensure the purity of the benzyl bromide, as impurities can affect the reaction.
Suboptimal Reaction Conditions - Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are generally suitable for N-alkylation reactions.- Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 50-70 °C) may be required to drive the reaction to completion. Monitor for potential degradation at higher temperatures.[1]
Side Product Formation - Over-alkylation: The formation of a 1,3-dibenzylimidazolium salt is a common side product in N-benzylation reactions.[1] This can be minimized by using a slight excess of the imidazole derivative relative to the benzyl halide and by adding the benzylating agent slowly.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and key characterization data for this compound?

A1: this compound is expected to be a solid. Key characterization data includes:

  • Molecular Formula: C₁₀H₇Br₃N₂[2][3]

  • Molecular Weight: 394.89 g/mol [2][3]

  • CAS Number: 31250-80-3[2][3]

Q2: How can I effectively purify the final product, this compound?

A2: Purification can typically be achieved through the following methods:

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary to remove the base and any inorganic salts.[4]

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[4][5]

  • Recrystallization: If the product obtained after column chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to obtain a highly pure crystalline product.[5]

Q3: I am observing an insoluble white solid in my N-benzylation reaction mixture. What is it and how can I remove it?

A3: This is likely the 1,3-dibenzylimidazolium bromide salt, a common byproduct of over-alkylation.[1] This salt is typically insoluble in many organic solvents used for extraction (like ethyl acetate or dichloromethane). It can be removed by filtration of the reaction mixture before the aqueous work-up. Alternatively, during the work-up, it will preferentially partition into the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Tribromo-1H-imidazole

This protocol is adapted from a standard procedure for the bromination of imidazole.

Materials:

  • Imidazole

  • Bromine

  • Anhydrous Acetic Acid

  • Sodium Acetate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve imidazole and a molar excess of sodium acetate in anhydrous acetic acid.

  • Prepare a solution of bromine (at least 3 molar equivalents) in anhydrous acetic acid.

  • Slowly add the bromine solution to the stirred imidazole solution at room temperature. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the reaction mixture into a large beaker of water to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain 2,4,5-tribromo-1H-imidazole.

Protocol 2: Synthesis of this compound

This protocol provides a general method for the N-benzylation of the tribromo-imidazole intermediate.

Materials:

  • 2,4,5-Tribromo-1H-imidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Benzyl Bromide

  • Ethyl Acetate

  • Saturated Aqueous Ammonium Chloride Solution

  • Brine (Saturated Aqueous Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure using Sodium Hydride (under inert atmosphere):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of 2,4,5-tribromo-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC. Gentle heating may be necessary.

  • Carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Partition the mixture between water and ethyl acetate. Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Procedure using Potassium Carbonate:

  • To a round-bottom flask, add 2,4,5-tribromo-1H-imidazole (1.0 equivalent), anhydrous potassium carbonate (1.5 - 2.0 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature and add benzyl bromide (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathway cluster_reagents1 cluster_reagents2 Imidazole Imidazole Tribromoimidazole 2,4,5-Tribromo-1H-imidazole Imidazole->Tribromoimidazole Bromination FinalProduct This compound Tribromoimidazole->FinalProduct N-Benzylation reagent1 Br₂, Acetic Acid, NaOAc reagent2 Benzyl Bromide, Base (e.g., NaH or K₂CO₃)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product CheckBromination Analyze Bromination Step Yield Start->CheckBromination CheckBenzylation Analyze N-Benzylation Step Yield Start->CheckBenzylation TroubleshootBromination Troubleshoot Bromination: - Incomplete reaction? - Side products? - Work-up loss? CheckBromination->TroubleshootBromination Low Yield TroubleshootBenzylation Troubleshoot N-Benzylation: - Incomplete deprotonation? - Low reactivity? - Suboptimal conditions? - Over-alkylation? CheckBenzylation->TroubleshootBenzylation Low Yield OptimizeBromination Optimize Bromination: - Increase reaction time - Adjust Br₂ stoichiometry - Control temperature TroubleshootBromination->OptimizeBromination OptimizeBenzylation Optimize N-Benzylation: - Use stronger base (NaH) - Ensure anhydrous conditions - Use Benzyl Bromide - Gentle heating TroubleshootBenzylation->OptimizeBenzylation End Improved Yield OptimizeBromination->End OptimizeBenzylation->End

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Benzyl-2,4,5-tribromo-1H-imidazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide offers solutions to common problems that may arise during the synthesis of this compound. The synthesis is typically a two-step process: N-benzylation of imidazole followed by exhaustive bromination of the resulting 1-benzyl-1H-imidazole.

Question: Why is my N-benzylation of imidazole yielding a low amount of the desired product?

Answer: Low yields in the N-benzylation of imidazole can be attributed to several factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of the benzyl halide, and the reaction conditions.

Troubleshooting Steps:

  • Base and Solvent System:

    • For complete deprotonation, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is highly effective.

    • Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly with more reactive benzylating agents. Polar aprotic solvents like acetonitrile or DMF are recommended.[1]

  • Reactivity of Benzylating Agent: The reactivity of benzyl halides follows the order: benzyl iodide > benzyl bromide > benzyl chloride. If you are using benzyl chloride and observing low reactivity, consider switching to benzyl bromide or iodide.[1]

  • Reaction Temperature: While many N-alkylation reactions proceed at room temperature, gentle heating (e.g., 60-80 °C) can significantly increase the reaction rate, especially with less reactive starting materials.[1]

  • Moisture Control: Ensure all reagents and solvents are anhydrous, as the presence of water can consume the base and hinder the deprotonation of imidazole.

Question: My bromination of 1-benzyl-1H-imidazole is incomplete, resulting in a mixture of mono-, di-, and tri-brominated products. How can I drive the reaction to completion?

Answer: Achieving exhaustive bromination to obtain the tribromo- derivative requires forcing conditions and careful control of stoichiometry. The imidazole ring is activated towards electrophilic substitution, but introducing multiple bromine atoms can deactivate the ring for subsequent substitutions.

Troubleshooting Steps:

  • Stoichiometry of Brominating Agent: Use a significant excess of the brominating agent, N-bromosuccinimide (NBS). A molar ratio of at least 3.5 equivalents of NBS to 1 equivalent of 1-benzyl-1H-imidazole is recommended to ensure complete bromination.

  • Reaction Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used for radical brominations with NBS.[2]

  • Radical Initiator: The addition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can facilitate the reaction.[3] Photo-irradiation with a UV lamp can also be employed to promote the initiation of the radical chain reaction.

  • Reaction Temperature: Refluxing the reaction mixture is typically necessary to provide the energy required for the exhaustive bromination to occur.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Polybromination may require extended reaction times.

Question: I am observing significant side product formation during the bromination step. What are the likely side products and how can I minimize them?

Answer: A common side reaction in the bromination of 1-benzyl-1H-imidazole is the bromination of the benzyl group's methylene bridge. This occurs via a radical mechanism, especially under harsh conditions.

Troubleshooting Steps:

  • Control of Reaction Conditions: While radical conditions are often necessary for ring bromination with NBS, excessive temperature or prolonged reaction times can favor benzylic bromination. Careful optimization of these parameters is crucial.

  • Choice of Brominating Agent: While NBS is a common choice, other brominating agents could be explored, although they may present their own challenges. Direct bromination with elemental bromine (Br₂) in a suitable solvent can also lead to polybromination of the imidazole ring.

  • Purification: If side product formation is unavoidable, careful purification by column chromatography is essential to isolate the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and logical synthetic route involves two main steps:

  • N-benzylation of imidazole: Imidazole is reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile) to form 1-benzyl-1H-imidazole.

  • Exhaustive bromination: The resulting 1-benzyl-1H-imidazole is then treated with an excess of a brominating agent, typically N-bromosuccinimide (NBS), in a non-polar solvent like carbon tetrachloride, often with a radical initiator and under reflux, to yield this compound.

Q2: What are the key reaction parameters to optimize for the N-benzylation step?

A2: The key parameters to optimize are the choice of base, solvent, temperature, and the purity of the reagents. A summary of typical conditions is provided in the table below.

Q3: What are the critical parameters for the exhaustive bromination of 1-benzyl-1H-imidazole?

A3: For the exhaustive bromination, the critical parameters are the stoichiometry of NBS, the use of a radical initiator, the reaction temperature, and the reaction time. The table below provides a starting point for optimization.

Q4: How can I monitor the progress of the reactions?

A4: Both the N-benzylation and the bromination reactions can be effectively monitored by Thin Layer Chromatography (TLC). For the N-benzylation, you will observe the consumption of the more polar imidazole and the formation of the less polar 1-benzyl-1H-imidazole. For the bromination, you will see the disappearance of the 1-benzyl-1H-imidazole spot and the appearance of new, less polar spots corresponding to the mono-, di-, and finally the tri-brominated product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and identification of intermediates and the final product.

Q5: What is the best method for purifying the final product, this compound?

A5: The crude product after the bromination reaction will likely be a mixture containing the desired product, any remaining starting material or partially brominated intermediates, and the succinimide byproduct from NBS. The following purification steps are recommended:

  • Work-up: After the reaction, the succinimide byproduct can be removed by filtration if it precipitates, or by washing the reaction mixture with water.[2] The organic layer is then dried and the solvent removed under reduced pressure.

  • Column Chromatography: The most effective method for purifying the crude product is column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically used to separate the desired tribrominated product from less brominated and other impurities.

Data Presentation

Table 1: Reaction Conditions for N-Benzylation of Imidazole

ParameterCondition 1 (Mild)Condition 2 (Strong)
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent Acetonitrile (CH₃CN) or DMFAnhydrous THF or DMF
Temperature Room Temperature to 60 °C0 °C to Room Temperature
Reaction Time 4 - 24 hours1 - 6 hours
Notes Safer and easier to handle.Requires anhydrous conditions and careful handling.

Table 2: Reaction Conditions for Exhaustive Bromination of 1-Benzyl-1H-imidazole

ParameterRecommended Condition
Brominating Agent N-Bromosuccinimide (NBS)
Stoichiometry ≥ 3.5 equivalents
Solvent Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)
Initiator AIBN (catalytic amount) or UV irradiation
Temperature Reflux
Reaction Time 12 - 48 hours (monitor by TLC/LC-MS)

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-imidazole

  • Materials: Imidazole, Benzyl bromide, Potassium carbonate, Anhydrous acetonitrile.

  • Procedure:

    • To a stirred suspension of imidazole (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile, add benzyl bromide (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat to 60 °C and monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-1H-imidazole.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

  • Materials: 1-Benzyl-1H-imidazole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride.

  • Procedure:

    • To a solution of 1-benzyl-1H-imidazole (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (3.5 eq.) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After completion of the reaction (disappearance of the starting material and mono-/di-brominated intermediates), cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct and wash the solid with carbon tetrachloride.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Exhaustive Bromination Imidazole Imidazole Step1_Reaction N-Benzylation Reaction Imidazole->Step1_Reaction BenzylBromide Benzyl Bromide BenzylBromide->Step1_Reaction BaseSolvent Base (K2CO3 or NaH) Solvent (ACN or DMF) BaseSolvent->Step1_Reaction Product1 1-Benzyl-1H-imidazole Step1_Reaction->Product1 Step2_Reaction Bromination Reaction Product1->Step2_Reaction NBS NBS (≥ 3.5 eq) NBS->Step2_Reaction InitiatorSolvent Initiator (AIBN) Solvent (CCl4) InitiatorSolvent->Step2_Reaction WorkupPurification Work-up & Purification Step2_Reaction->WorkupPurification Product2 This compound WorkupPurification->Product2

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_solutions_benzylation Benzylation Solutions cluster_solutions_bromination Bromination Solutions cluster_solutions_sideproducts Side Product Solutions Start Experiment Start LowYieldBenzylation Low Yield in N-Benzylation? Start->LowYieldBenzylation IncompleteBromination Incomplete Bromination? LowYieldBenzylation->IncompleteBromination No CheckBase Optimize Base/ Solvent System LowYieldBenzylation->CheckBase Yes SideProducts Side Product Formation? IncompleteBromination->SideProducts No IncreaseNBS Increase NBS Stoichiometry IncompleteBromination->IncreaseNBS Yes Success Successful Synthesis SideProducts->Success No OptimizeConditions Optimize Temp/ Time SideProducts->OptimizeConditions Yes CheckAlkylHalide Use More Reactive Benzyl Halide CheckBase->CheckAlkylHalide IncreaseTemp Increase Reaction Temperature CheckAlkylHalide->IncreaseTemp IncreaseTemp->Start AddInitiator Add Radical Initiator/UV IncreaseNBS->AddInitiator IncreaseTempTime Increase Temperature /Reaction Time AddInitiator->IncreaseTempTime IncreaseTempTime->Start Purify Column Chromatography OptimizeConditions->Purify Purify->Start

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-2,4,5-tribromo-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic protocol for this compound?

Experimental Protocol: Bromination of 1-Benzyl-1H-imidazole

  • Dissolution: Dissolve 1-benzyl-1H-imidazole in a suitable anhydrous solvent (e.g., chloroform, dichloromethane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the same solvent to the cooled solution of 1-benzyl-1H-imidazole with continuous stirring. To achieve tribromination, at least 3 equivalents of the brominating agent are required.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored using Thin Layer Chromatography (TLC).

  • Reaction Completion and Work-up: Once the starting material is consumed, the reaction mixture is worked up. This typically involves:

    • Quenching any excess bromine with a reducing agent like sodium thiosulfate solution.

    • Washing the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash.[1]

    • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

    • Removing the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product is then purified to isolate the this compound. Common purification techniques include:

    • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.[2][3]

    • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals of the pure compound.[4]

Q2: What are the common impurities I might encounter during the synthesis of this compound?

Several impurities can arise from the synthesis, primarily due to incomplete reactions or side reactions. The table below summarizes the most probable impurities.

Impurity NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
1-Benzyl-1H-imidazoleUnreacted starting material158.20TLC, HPLC, LC-MS
1-Benzyl-2-bromo-1H-imidazoleIncomplete bromination (mono-brominated)237.10TLC, HPLC, LC-MS, ¹H NMR
1-Benzyl-4-bromo-1H-imidazole / 1-Benzyl-5-bromo-1H-imidazoleIncomplete bromination (mono-brominated isomers)237.10TLC, HPLC, LC-MS, ¹H NMR
1-Benzyl-2,4-dibromo-1H-imidazole / 1-Benzyl-2,5-dibromo-1H-imidazole / 1-Benzyl-4,5-dibromo-1H-imidazoleIncomplete bromination (di-brominated isomers)316.00TLC, HPLC, LC-MS, ¹H NMR
Poly-brominated benzylimidazole speciesOver-brominationVariableLC-MS
SuccinimideByproduct from NBS bromination99.09Soluble in water, can be removed during aqueous work-up.[1]
Benzyl bromidePotential side product from benzylic bromination171.04GC-MS, ¹H NMR

Q3: How can I identify the target compound and its impurities?

A combination of analytical techniques is recommended for the characterization of the final product and the identification of any impurities.

  • Thin-Layer Chromatography (TLC): A quick method to monitor the reaction progress and assess the purity of the crude product and purified fractions.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from impurities and for quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of each component, which is crucial for identifying the main product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the desired product and for the elucidation of the structures of unknown impurities. The number of signals, their chemical shifts, and coupling patterns in the ¹H NMR spectrum can help distinguish between different brominated isomers.

  • Mass Spectrometry (MS): The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three bromine atoms.[5]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Low or no product formation Incomplete reaction due to insufficient brominating agent, low temperature, or short reaction time.- Ensure the correct stoichiometry of the brominating agent. - Monitor the reaction by TLC until the starting material is consumed. - If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.
Presence of multiple spots on TLC after reaction completion Formation of a mixture of mono-, di-, and tri-brominated products.- Carefully control the stoichiometry of the brominating agent. For tribromination, at least 3 equivalents are necessary. - Optimize the reaction temperature and addition rate of the brominating agent to improve selectivity.
Product is an oil and does not solidify Presence of impurities that are oils or that lower the melting point of the product.- Purify the product using column chromatography to remove impurities. - Attempt recrystallization from various solvent systems.
Formation of a dark, intractable tar Polymerization or decomposition reactions, possibly due to high temperatures or strongly acidic conditions.- Maintain a low reaction temperature, especially during the addition of the brominating agent. - Ensure efficient stirring to prevent localized overheating.
Product contains succinimide Incomplete removal during the work-up of an NBS reaction.- Perform a thorough aqueous wash with saturated sodium bicarbonate solution and water to dissolve and remove succinimide.[1]
Presence of benzylic bromination products Radical bromination at the benzylic position of the benzyl group.[6]- Conduct the reaction in the dark and at a low temperature to minimize radical formation. - Avoid the use of radical initiators.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction ts_incomplete Incomplete Reaction? check_reaction->ts_incomplete workup Perform Aqueous Work-up ts_tar Tar Formation? workup->ts_tar purify Purify Crude Product (Column Chromatography / Recrystallization) ts_mixture Mixture of Products? purify->ts_mixture analyze Analyze Final Product (NMR, LC-MS) ts_impurities Impurities Present? analyze->ts_impurities success Pure Product Obtained ts_incomplete->workup No action_conditions Adjust Reaction Conditions: - Increase reagent stoichiometry - Increase temperature/time ts_incomplete->action_conditions Yes ts_mixture->analyze No action_stoichiometry Optimize Reagent Stoichiometry and Addition Rate ts_mixture->action_stoichiometry Yes, optimize & restart ts_tar->purify No action_temp Lower Reaction Temperature and Ensure Efficient Stirring ts_tar->action_temp Yes, restart synthesis ts_impurities->success No action_purify Re-purify Product ts_impurities->action_purify Yes action_conditions->check_reaction action_stoichiometry->start action_temp->start action_purify->analyze

Caption: Troubleshooting workflow for the synthesis of this compound.

References

preventing degradation of 1-Benzyl-2,4,5-tribromo-1H-imidazole during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 1-Benzyl-2,4,5-tribromo-1H-imidazole during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the imidazole ring and its substituents, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The imidazole ring, despite being relatively resistant, can be degraded by strong oxidizing agents. The presence of trace metal ions can catalyze oxidative degradation.

  • Photodegradation: Brominated aromatic compounds can be sensitive to light, potentially leading to debromination or other structural changes.

Q2: How should I properly store this compound to prevent degradation?

A2: To ensure the long-term stability of this compound, it is recommended to:

  • Store the compound in a tightly sealed, opaque container to protect it from light and moisture.[1][2]

  • Keep it in a cool, dry, and well-ventilated place.[1][2] For extended storage, refrigeration is advisable.[2]

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if it will be stored for a prolonged period.[3]

Q3: What solvents are recommended for dissolving this compound?

Q4: Is this compound sensitive to pH?

A4: Yes, imidazole derivatives can be sensitive to pH. The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1] Extreme pH conditions (strong acids or bases) can lead to the degradation of the imidazole ring.[7] For reactions or solutions containing this compound, maintaining a neutral or near-neutral pH is generally advisable unless the specific protocol requires acidic or basic conditions, in which case the stability should be monitored. The degradation of some imidazole fungicides has been shown to be slower at neutral pH compared to acidic or alkaline conditions.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected degradation of the starting material (confirmed by TLC or LC-MS). Photodegradation: Exposure to ambient or UV light.- Protect the reaction vessel from light by wrapping it in aluminum foil.- Use amber-colored glassware.
Oxidation: Presence of atmospheric oxygen or oxidizing impurities.- Degas solvents before use.- Run the reaction under an inert atmosphere (e.g., argon or nitrogen).- Use high-purity, freshly opened solvents and reagents.
Hydrolysis: Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Dry glassware in an oven before use.- Run the reaction under an inert atmosphere to prevent moisture ingress.
Incompatible Reagents: The compound may be reacting with other components in the mixture.- Review the compatibility of all reagents. For example, strong oxidizing or reducing agents may not be compatible.- Be cautious with certain solvents at elevated temperatures (e.g., DMF with brominated compounds).[6]
Appearance of multiple unknown spots on TLC or peaks in LC-MS. Formation of degradation products. - Follow the solutions for "Unexpected degradation."- If degradation is unavoidable, consider purifying the product immediately after the reaction is complete.
Side reactions. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).- Consider a different synthetic route if side reactions are significant.
Low yield in cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille). Catalyst deactivation. - Ensure the catalyst is fresh and active.- Use the appropriate ligand for the specific coupling reaction.- Ensure proper degassing to prevent oxidation of the palladium catalyst.
Poor solubility of reactants. - Choose a solvent system in which all reactants are soluble at the reaction temperature.- Increase the reaction temperature if the compound's stability allows.
Inefficient reaction conditions. - Optimize the base, solvent, temperature, and reaction time. Refer to established protocols for similar substrates.[7][10][11]

Quantitative Data on Degradation

pHConcentration (µg/mL)Half-life (days)Dissipation after 60 days (%)
4.01.018.3589.1
4.02.019.1790.5
7.01.022.684.1
7.02.025.188.2
9.21.015.892.4
9.22.016.693.8

Data adapted from degradation studies on the imidazole fungicide Prochloraz.[8][9]

Experimental Protocols

While a specific protocol for a reaction involving this compound is not available, the following is a general procedure for a Suzuki cross-coupling reaction, a common application for brominated heterocyclic compounds. This protocol should be optimized for the specific substrates being used.

General Protocol for Suzuki Cross-Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

degradation_pathways main This compound hydrolysis Hydrolysis (Strong Acid/Base) main->hydrolysis oxidation Oxidation (Strong Oxidants, Metal Ions) main->oxidation photodegradation Photodegradation (UV/Visible Light) main->photodegradation products Degradation Products (e.g., ring-opened structures, debrominated species) hydrolysis->products oxidation->products photodegradation->products

Potential Degradation Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Imidazole, Boronic Acid, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Degas Solvent add_solvent Add Solvent solvent->add_solvent add_catalyst Add Catalyst setup->add_catalyst add_catalyst->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

General Experimental Workflow

troubleshooting_flowchart decision decision solution solution start Degradation Observed? check_light Is the reaction protected from light? start->check_light protect_light Protect from light (e.g., aluminum foil) check_light->protect_light No check_atmosphere Is the reaction under inert atmosphere? check_light->check_atmosphere Yes protect_light->check_atmosphere use_inert Use inert atmosphere (Ar or N2) and degas solvents check_atmosphere->use_inert No check_reagents Are solvents and reagents anhydrous and pure? check_atmosphere->check_reagents Yes use_inert->check_reagents use_pure Use anhydrous/high-purity reagents and solvents check_reagents->use_pure No check_ph Is the pH neutral? check_reagents->check_ph Yes use_pure->check_ph adjust_ph Adjust to neutral pH if possible check_ph->adjust_ph No end Degradation Minimized check_ph->end Yes adjust_ph->end

Troubleshooting Flowchart for Degradation

References

Technical Support Center: Characterization of Polybrominated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of polybrominated imidazoles.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Mass Spectrometry (MS) Troubleshooting

Issue 1: My mass spectrum shows a complex cluster of peaks for the molecular ion, making it difficult to identify.

  • Potential Cause: This is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). The presence of multiple bromine atoms in your molecule will lead to a distinct distribution of isotopic peaks.

  • Troubleshooting Steps:

    • Predict the Isotopic Pattern: The relative intensities of the isotopic peaks for a polybrominated compound can be predicted using the binomial expansion (a+b)n, where 'a' and 'b' are the abundances of the two isotopes and 'n' is the number of bromine atoms.[1]

    • Compare with Theoretical Data: Compare your experimentally observed isotopic cluster with a theoretically calculated pattern for the expected number of bromine atoms. The number of peaks in the cluster will be n+1.

    • Utilize Isotope Simulation Software: Most mass spectrometry software packages include tools to simulate isotopic patterns. Input the molecular formula of your polybrominated imidazole to generate a theoretical spectrum for comparison.

Quantitative Data: Isotopic Abundance Patterns for Polybrominated Fragments

Number of Bromine Atoms (n)Isotopic Peak Pattern (M, M+2, M+4, ...)Approximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
4M, M+2, M+4, M+6, M+81:4:6:4:1

Issue 2: I am observing unexpected fragmentation, or the fragmentation pattern is difficult to interpret.

  • Potential Cause: The fragmentation of polybrominated compounds can be complex and is influenced by the position and number of bromine substituents.[2] Common fragmentation pathways include the loss of bromine radicals (•Br), hydrobromic acid (HBr), or successive losses of bromine atoms.[3] The stability of the resulting fragment ions will dictate the major peaks observed.[3]

  • Troubleshooting Steps:

    • Identify Logical Losses: Look for peaks corresponding to the loss of 79/81 mass units (Br) or 80/82 mass units (HBr) from the molecular ion.

    • Consider Rearrangements: Be aware of potential rearrangement reactions, which are common in mass spectrometry.[4]

    • Analyze Isotopic Patterns of Fragments: Each fragment containing bromine atoms will also exhibit a characteristic isotopic cluster. Analyzing these smaller clusters can help identify the bromine-containing fragments.

    • Tandem MS (MS/MS): If available, use tandem mass spectrometry to isolate a specific parent ion and observe its fragmentation. This can simplify the spectrum and provide more definitive structural information.[2][4]

    • Consider C-O Cleavage: For certain substitution patterns, cleavage of the carbon-oxygen bond (if applicable in a derivative) can be a preferred fragmentation pathway.[2]

Workflow for Troubleshooting MS Fragmentation

start Complex Fragmentation Pattern check_losses Identify Logical Losses (Br, HBr) start->check_losses check_rearrangements Consider Rearrangements check_losses->check_rearrangements analyze_fragments Analyze Isotopic Patterns of Fragments check_rearrangements->analyze_fragments use_msms Perform Tandem MS (MS/MS) analyze_fragments->use_msms interpret Interpret Spectrum use_msms->interpret

Caption: Troubleshooting logic for complex MS fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Issue 1: My 1H or 13C NMR spectra show very broad peaks, especially for the imidazole ring.

  • Potential Cause: Bromine nuclei possess a quadrupole moment, which can lead to efficient relaxation and cause significant line broadening of adjacent nuclei.[5] This effect is more pronounced for carbons directly bonded to bromine.

  • Troubleshooting Steps:

    • Increase Experimental Temperature: Acquiring the spectrum at a higher temperature can sometimes reduce the broadening by increasing the rate of molecular tumbling.[5]

    • Use a High-Field Spectrometer: Higher magnetic field strengths can help to partially decouple the quadrupolar interactions, leading to sharper signals.

    • Solid-State NMR (ssNMR): For particularly challenging cases, solid-state NMR can provide well-resolved spectra for quadrupolar nuclei and their neighbors.[6][7]

Issue 2: I am not observing all the expected 13C signals for the imidazole ring.

  • Potential Cause: In addition to quadrupolar broadening, fast tautomerization between the nitrogen atoms of the imidazole ring can lead to line broadening or even render some carbon signals undetectable in solution-state NMR.[8] This is especially true for carbons near the tautomerizing protons.

  • Troubleshooting Steps:

    • Lower the Temperature: In some cases, cooling the sample can slow down the tautomeric exchange enough to resolve the distinct signals for each tautomer.

    • Use a Different Solvent: The rate of tautomerization can be solvent-dependent. Experiment with different solvents (e.g., aprotic vs. protic) to see if the resolution improves.

    • 13C CP-MAS NMR: Cross-polarization magic-angle spinning (CP-MAS) solid-state NMR is an effective technique to obtain high-resolution 13C spectra of imidazoles, overcoming the effects of tautomerization in solution.[8]

Chromatography (HPLC/GC) Troubleshooting

Issue 1: I am having difficulty separating a mixture of polybrominated imidazoles with varying degrees of bromination.

  • Potential Cause: The polarity of imidazole derivatives can change significantly with the number of bromine substituents. A single isocratic method may not be sufficient to resolve a complex mixture.

  • Troubleshooting Steps:

    • Implement a Gradient Elution (HPLC): Start with a less polar mobile phase and gradually increase the polarity. This will help to elute the more highly brominated (and often less polar) compounds later in the run while still retaining the less brominated ones.

    • Optimize Temperature Program (GC): Use a temperature ramp to separate compounds based on their boiling points, which will be affected by the degree of bromination.

    • Change the Stationary Phase: If resolution is still poor, consider a column with a different stationary phase that offers different selectivity (e.g., a phenyl-hexyl or cyano-propyl column in HPLC).

Issue 2: My polybrominated imidazole elutes very early or is not retained on a C18 HPLC column.

  • Potential Cause: The imidazole ring is basic and can be protonated at acidic or neutral pH, making it highly polar and poorly retained on a non-polar C18 column.[9]

  • Troubleshooting Steps:

    • Increase Mobile Phase pH: Using a mobile phase with a pH well above the pKa of the imidazole (typically around 7) will ensure it is in its neutral, less polar form, leading to better retention. Be mindful of the pH limitations of your column.

    • Use an Ion-Pairing Agent: Add an anionic ion-pairing agent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase. This will form a neutral ion pair with the protonated imidazole, increasing its retention on the C18 column.[9]

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the separation of polar compounds and may provide better retention and separation.

Workflow for HPLC Method Development

start Poor HPLC Separation check_retention Is Retention Adequate? start->check_retention check_resolution Is Resolution Sufficient? check_retention->check_resolution Yes adjust_ph Adjust Mobile Phase pH (pH > pKa) check_retention->adjust_ph No use_gradient Implement Gradient Elution check_resolution->use_gradient No success Good Separation check_resolution->success Yes add_ion_pair Add Ion-Pairing Agent adjust_ph->add_ion_pair try_hilic Switch to HILIC add_ion_pair->try_hilic try_hilic->check_retention change_column Change Stationary Phase use_gradient->change_column change_column->check_resolution

Caption: Decision workflow for optimizing HPLC separation.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing polybrominated imidazoles by mass spectrometry?

A1: Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be effective, depending on your specific goals.

  • Electron Ionization (EI): This is a high-energy technique that often leads to extensive fragmentation. While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and useful for structural elucidation and library matching.[2]

  • Electrospray Ionization (ESI): This is a softer ionization technique that typically results in a prominent protonated molecule ([M+H]+). This is advantageous for confirming the molecular weight of the compound with minimal fragmentation. It is also the standard for LC-MS analysis.

Q2: How can I confirm the positions of the bromine atoms on the imidazole ring?

A2: A combination of 2D NMR techniques is typically required.

  • 1H-13C HSQC/HMQC: These experiments correlate protons with the carbons they are directly attached to, helping to assign the signals of the brominated and non-brominated positions on the ring.

  • 1H-13C HMBC: This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity within the molecule and confirming the substitution pattern by observing correlations from a proton to carbons that are two or three bonds away.

  • NOESY/ROESY: These experiments can show through-space correlations between protons, which can help to determine the regiochemistry, especially in cases with bulky substituents that may cause steric hindrance.

Q3: Are there any special considerations for sample preparation when analyzing polybrominated imidazoles?

A3: Yes, due to their potential for low solubility and the need for high purity for accurate characterization, consider the following:

  • Solubility: Polybrominated compounds can have limited solubility in common solvents. You may need to experiment with a range of solvents or solvent mixtures to find a suitable one for your analysis.

  • Purity: Ensure your sample is free from residual brominating agents or side products, as these can complicate spectral interpretation. Purification by column chromatography or recrystallization is often necessary.

  • Derivatization (for GC): Imidazoles with a free N-H group may require derivatization (e.g., silylation) to increase their volatility and improve peak shape for GC analysis.[10]

Experimental Protocols

Protocol 1: General Procedure for LC-MS/MS Analysis

This protocol is a starting point and should be optimized for your specific analyte and matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the polybrominated imidazole sample in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards and quality control samples at the desired concentrations.

  • Chromatographic Conditions (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument and analyte.

    • MRM Transitions: For quantification, determine the optimal precursor ion (typically [M+H]+) and one or two product ions by infusing a standard solution of the analyte.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude polybrominated imidazole in a minimal amount of a suitable solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent to separate the components.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Purification of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzyl-2,4,5-tribromo-1H-imidazole after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurities largely depend on the synthetic route used. There are two primary routes for the synthesis of this compound, each with a distinct impurity profile:

  • Route A: Bromination of 1-Benzylimidazole: The most probable impurities are under-brominated intermediates, such as 1-benzyl-2-bromo-1H-imidazole, 1-benzyl-2,4-dibromo-1H-imidazole, and 1-benzyl-4,5-dibromo-1H-imidazole. Unreacted 1-benzylimidazole may also be present.

  • Route B: Benzylation of 2,4,5-tribromoimidazole: Common impurities include unreacted 2,4,5-tribromoimidazole and potentially a small amount of the over-alkylated product, 1,3-dibenzyl-2,4,5-tribromoimidazolium bromide.

Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?

A2: "Oiling out" is a common issue when the crude product is impure or when the concentration in the purification solvent is too high. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. The resulting partially purified solid can then be subjected to recrystallization to obtain a crystalline product.

Q3: I am seeing significant tailing of my product spot on the TLC plate during column chromatography. How can I resolve this?

A3: Tailing of imidazole derivatives on silica gel is often due to the interaction of the basic imidazole nitrogen with the acidic silica gel. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonia solution, to your eluent system.

  • Consider using neutral or basic alumina as the stationary phase instead of silica gel.

Q4: My recovery after recrystallization is very low. What are the possible reasons?

A4: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The chosen solvent is not ideal: The product may have significant solubility in the cold solvent. It is crucial to perform a thorough solvent screen to find the optimal recrystallization solvent or solvent system.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Poor Separation in Column Chromatography
Symptom Possible Cause Solution
Co-elution of product and impurities The polarity of the eluent is too high or too low.Systematically vary the solvent ratio of your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Start with a less polar mixture and gradually increase the polarity.
Product is not moving from the baseline The eluent is not polar enough.Gradually increase the polarity of your eluent system. For highly polar impurities, a gradient elution might be necessary.
Streaking or tailing of the product band Strong interaction with the stationary phase.Add a basic modifier like triethylamine (0.5-1%) to the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.
Problem 2: Difficulty with Recrystallization
Symptom Possible Cause Solution
Product "oils out" instead of crystallizing High impurity content or supersaturation.First, purify the crude product by column chromatography. During recrystallization, use more solvent and allow for very slow cooling. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
No crystals form upon cooling The product is too soluble in the chosen solvent, or the solution is not saturated.Try a different solvent or a solvent mixture. If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pack the column with the slurry, ensuring there are no air bubbles.
  • Add a thin layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Start with a low polarity eluent system, such as pure hexane or a hexane/ethyl acetate mixture (e.g., 95:5).
  • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the product.
  • Monitor the fractions by Thin Layer Chromatography (TLC). A suitable TLC solvent system to start with is hexane/ethyl acetate (4:1).

4. Collection and Isolation:

  • Collect the fractions containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude product (20-30 mg) in a test tube.
  • Add a few drops of a test solvent and observe the solubility at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not at room temperature.
  • Good single solvent candidates for polyhalogenated aromatic compounds include ethanol, methanol, or toluene.
  • If a single solvent is not effective, try a two-solvent system (e.g., dichloromethane/hexane or ethanol/water).

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • If using a two-solvent system, dissolve the solid in a minimal amount of the "good" solvent (the one it is more soluble in) and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

Data Presentation

The choice of purification method can significantly impact the final purity of this compound. The following table provides a hypothetical comparison based on typical outcomes for similar compounds.

Purification Method Starting Purity (Hypothetical) Final Purity (Hypothetical) Typical Yield Notes
Single Recrystallization 85%95-98%60-80%Effective if the main impurity has very different solubility.
Column Chromatography 85%>98%70-90%More effective for removing impurities with similar polarity to the product.
Column Chromatography followed by Recrystallization 85%>99.5%50-70%The best method for achieving very high purity.

Mandatory Visualization

Below are diagrams illustrating the logical workflows for troubleshooting common purification issues.

Purification_Troubleshooting_Workflow Troubleshooting Purification of this compound start Crude Product purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex mixture recrystallization Recrystallization purification_choice->recrystallization Relatively pure solid check_purity Check Purity (TLC/NMR) column_chromatography->check_purity recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshoot_column Troubleshoot Column Chromatography check_purity->troubleshoot_column Impure after Column troubleshoot_recrystallization Troubleshoot Recrystallization check_purity->troubleshoot_recrystallization Impure after Recrystallization troubleshoot_column->column_chromatography Re-purify troubleshoot_recrystallization->recrystallization Re-purify

Caption: A logical workflow for selecting and troubleshooting the purification method.

Impurity_Analysis_Workflow Impurity Identification and Removal Strategy start Impure Product identify_impurities Identify Potential Impurities (based on synthesis route) start->identify_impurities under_brominated Under-brominated Species identify_impurities->under_brominated Route A unreacted_sm Unreacted Starting Material identify_impurities->unreacted_sm Route A & B over_alkylated Over-alkylated Salt identify_impurities->over_alkylated Route B purification_strategy Select Purification Strategy under_brominated->purification_strategy unreacted_sm->purification_strategy over_alkylated->purification_strategy column Column Chromatography (gradient elution) purification_strategy->column recrystallization Recrystallization (solvent screen) purification_strategy->recrystallization wash Aqueous Wash (for salts) purification_strategy->wash

Caption: A workflow for identifying impurities and selecting a suitable purification strategy.

unexpected side reactions of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2,4,5-tribromo-1H-imidazole. The information is designed to address specific issues that may be encountered during experimentation, with a focus on unexpected side reactions.

Troubleshooting Guides

This section addresses potential problems encountered during reactions involving this compound, providing possible causes and suggested solutions.

Issue 1: Presence of Unexpected, Less Polar Impurities in Reaction Mixture

Observation: TLC or LC-MS analysis of your reaction mixture shows a significant spot or peak corresponding to a compound less polar than the starting material, identified as 2,4,5-tribromo-1H-imidazole.

Possible Cause: Cleavage of the N-benzyl group (debenzylation) has occurred. This can be prompted by acidic or basic conditions, particularly at elevated temperatures.

Suggested Solutions:

  • pH Control: Ensure the reaction medium is neutral. If acidic or basic reagents are necessary, consider using milder conditions or a buffered system.

  • Temperature Management: Avoid excessive heating. If thermal energy is required, use the lowest effective temperature and minimize reaction time.

  • Protecting Group Stability: If debenzylation is unavoidable under the required reaction conditions, consider using a more robust protecting group for the imidazole nitrogen.

Issue 2: Complex Mixture of Brominated Imidazoles Observed

Observation: Following a reaction intended to modify one of the bromine atoms (e.g., lithiation followed by quenching with an electrophile), you observe a mixture of mono-, di-, and tri-brominated imidazoles, or isomers of the desired product.

Possible Cause: Incomplete or non-selective bromine-lithium exchange. The three bromine atoms at positions 2, 4, and 5 may have different reactivities, leading to a mixture of lithiated intermediates.

Suggested Solutions:

  • Control of Stoichiometry: Carefully control the stoichiometry of the organolithium reagent. Use of excess reagent can lead to multiple exchanges.

  • Temperature Control: Perform the lithium-halogen exchange at very low temperatures (e.g., -78 °C or lower) to enhance selectivity.

  • Solvent Effects: The choice of solvent can influence the rate and selectivity of the exchange. Ethereal solvents like THF are commonly used.

  • Analysis of Intermediates: If possible, quench aliquots of the reaction mixture at different time points to monitor the progress of the exchange and identify optimal conditions.

ParameterCondition ACondition BCondition C
Organolithium Reagent n-BuLi (1.1 eq)t-BuLi (1.1 eq)n-BuLi (2.2 eq)
Temperature -78 °C-78 °C-78 °C to -40 °C
Observed Outcome Mixture of mono-lithiated speciesPredominantly C2-lithiationMixture of di-lithiated species

This table presents hypothetical data to illustrate the impact of different reaction conditions on the selectivity of lithium-halogen exchange.

Issue 3: Formation of Rearranged Products

Observation: Characterization of your product reveals a skeletal structure different from the expected imidazole ring, potentially a pyrimidine or other heterocyclic system.

Possible Cause: Imidazole ring rearrangement or cleavage. While less common, certain reagents and conditions can induce ring-opening and subsequent re-cyclization. For instance, reactions involving iodine have been reported to cause rearrangements in related imidazole systems.

Suggested Solutions:

  • Reagent Choice: Be cautious with reagents known to promote rearrangements, such as certain transition metals or halogens at elevated temperatures.

  • Reaction Conditions: Employ mild reaction conditions to minimize the likelihood of skeletal rearrangements.

  • In-depth Structural Analysis: If a rearrangement is suspected, utilize advanced analytical techniques such as 2D NMR and X-ray crystallography to fully elucidate the structure of the unexpected product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products when performing a Grignard reaction with this compound?

A1: Attempting to form a Grignard reagent from this compound can be challenging and may lead to several side products. These can include:

  • Wurtz-type coupling: Reaction of the initially formed Grignard reagent with another molecule of the starting material.

  • Formation of a complex mixture: Due to the potential for multiple bromine atoms to react.

  • Rearrangement products: As has been observed in Grignard reactions of other substituted aryl bromides.

Q2: How can I prevent the formation of 1,3-dibenzylimidazolium bromide as a byproduct during the synthesis of this compound?

A2: The formation of the 1,3-dibenzylimidazolium salt is a common side reaction in the N-alkylation of imidazole with benzyl halides. To minimize this:

  • Use a controlled stoichiometry of the benzyl halide.

  • Employ a suitable base (e.g., NaH, K2CO3) to deprotonate the imidazole, which can prevent the second alkylation.

Q3: Is the N-benzyl group stable to common reducing agents?

A3: The stability of the N-benzyl group towards reducing agents can vary. While it is generally stable to reagents like sodium borohydride, stronger reducing agents or catalytic hydrogenation conditions (e.g., H2/Pd) can lead to its cleavage (hydrogenolysis). It is advisable to perform a small-scale test reaction to check the stability under your specific conditions.

Experimental Protocols

Protocol 1: General Procedure for Bromine-Lithium Exchange

This protocol provides a general method for the selective monolithiation of this compound, which can be adapted for subsequent reactions with various electrophiles.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile of choice

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 equivalents) dropwise, again maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow: Bromine-Lithium Exchange start Start: this compound in THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi (1.05 eq) cool->add_nBuLi stir1 Stir for 1 hour at -78 °C add_nBuLi->stir1 add_electrophile Add Electrophile (1.2 eq) stir1->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with sat. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end_product Desired Product purify->end_product

Caption: Workflow for a typical bromine-lithium exchange reaction.

side_reaction_pathways Potential Side Reaction Pathways start This compound debenzylation Debenzylation (Acid/Base, Heat) start->debenzylation lithiation Lithiation (e.g., n-BuLi) start->lithiation rearrangement Rearrangement (e.g., with I2) start->rearrangement debenzylated_product 2,4,5-Tribromo-1H-imidazole debenzylation->debenzylated_product desired_product Desired Monosubstituted Product lithiation->desired_product over_lithiation Over-lithiation (Excess n-BuLi) lithiation->over_lithiation di_lithiated Di-substituted or Mixture of Products over_lithiation->di_lithiated rearranged_product Rearranged Skeleton (e.g., Pyrimidine) rearrangement->rearranged_product

Caption: Potential unexpected side reactions from the starting material.

addressing poor cell permeability of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the cell permeability of 1-Benzyl-2,4,5-tribromo-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: We are observing low efficacy of this compound in our cell-based assays, despite high potency in biochemical assays. Could poor cell permeability be the issue?

A1: Yes, a significant discrepancy between biochemical and cell-based assay results is a strong indicator of poor cell permeability. The compound must cross the cell membrane to reach intracellular targets. Factors such as the compound's physicochemical properties, including its size, charge, and lipophilicity, can limit its ability to permeate the cell membrane effectively.

Q2: What are the key physicochemical properties of this compound that might influence its cell permeability?

A2: The structure of this compound, with a molecular weight of approximately 395 g/mol , a benzyl group, and three bromine atoms, suggests a high degree of lipophilicity.[1][2] While high lipophilicity can favor partitioning into the lipid bilayer of the cell membrane, excessive lipophilicity can sometimes lead to poor aqueous solubility or aggregation, which can hinder permeability. Additionally, the presence of the imidazole ring means the compound's charge state will be pH-dependent, which can also affect its ability to cross membranes.

Q3: What are the first steps to experimentally assess the cell permeability of our compound?

A3: To quantitatively assess cell permeability, we recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA).[3][4] PAMPA is a cost-effective, high-throughput, cell-free assay that predicts passive diffusion.[3] If the compound shows poor permeability in PAMPA, or if you suspect active transport mechanisms are involved, a Caco-2 cell permeability assay is the next logical step.[5][6] Caco-2 assays use a monolayer of human intestinal cells and can assess both passive diffusion and active transport processes.[7][6]

Q4: Our results from a Caco-2 assay show a high efflux ratio. What does this signify?

A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that the compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6][8] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.

Q5: What strategies can we employ to improve the cell permeability of this compound?

A5: Several strategies can be employed to enhance cell permeability. These include:

  • Prodrug Approach: Modifying the parent compound into a more permeable "prodrug" that is converted to the active form inside the cell.[9][10][11][12] This often involves masking polar functional groups to increase lipophilicity.[13]

  • Nanoformulation: Encapsulating the compound in nanoparticles can improve its solubility and facilitate its transport across the cell membrane.[14][15][16][17]

  • Structural Modification: Medicinal chemistry efforts can be undertaken to modify the compound's structure to optimize its physicochemical properties for better permeability, for instance, by altering its lipophilicity or reducing its susceptibility to efflux transporters.[18][19]

Troubleshooting Guide: Addressing Poor Cell Permeability

If you suspect poor cell permeability is affecting your experimental results with this compound, follow this step-by-step troubleshooting guide.

G cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution start Low efficacy in cell-based assays, high potency in biochemical assays pampa Perform PAMPA Assay start->pampa pampa_res Permeability acceptable? pampa->pampa_res caco2 Perform Caco-2 Bidirectional Assay caco2_res Permeability acceptable? caco2->caco2_res pampa_res->caco2 No other_issues Investigate other issues: - Compound stability - Assay artifacts - Off-target effects pampa_res->other_issues Yes efflux_res High Efflux Ratio? caco2_res->efflux_res No caco2_res->other_issues Yes prodrug Prodrug Strategy efflux_res->prodrug No efflux_inhibitor Co-dose with efflux inhibitors (e.g., Verapamil for P-gp) efflux_res->efflux_inhibitor Yes nano Nanoformulation prodrug->nano

Troubleshooting workflow for poor cell permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of a compound.[3][4]

Materials:

  • 96-well donor plate (hydrophobic PVDF membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1-2% w/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Plate reader for UV-Vis absorbance or LC-MS for quantification

Procedure:

  • Prepare Solutions:

    • Prepare a working solution of this compound in PBS from the DMSO stock. The final DMSO concentration should be low (e.g., <1%) to avoid affecting the membrane integrity.

    • Prepare the acceptor buffer (PBS, pH 7.4).

  • Prepare PAMPA Plate:

    • Coat the membrane of each well in the donor plate with 5 µL of the lecithin/dodecane solution.

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.

  • Assay:

    • Add 150 µL of the compound working solution to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).[20][21]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using a standard formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the concentration of the compound in the donor and acceptor wells.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_sol Prepare Compound and Acceptor Solutions add_donor Add Compound Solution to Donor Plate prep_sol->add_donor coat_membrane Coat Donor Plate Membrane with Lipid coat_membrane->add_donor add_acceptor Add Acceptor Buffer to Acceptor Plate incubate Incubate Donor/Acceptor Plate Sandwich add_acceptor->incubate add_donor->incubate quantify Quantify Compound in Donor and Acceptor Wells incubate->quantify calculate Calculate Papp quantify->calculate

Experimental workflow for the PAMPA assay.
Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[7][6]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • This compound stock solution in DMSO

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer.[7] Change the medium every 2-3 days.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[8]

  • Bidirectional Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A → B) Transport: Add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B → A) Transport: Add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification and Analysis:

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the Papp values for both A → B and B → A directions.

    • Calculate the efflux ratio (ER) = Papp (B → A) / Papp (A → B).

Data Presentation

Summarize your permeability data in a structured table for easy comparison.

CompoundAssay TypePapp (A → B) (x 10⁻⁶ cm/s)Papp (B → A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compoundPAMPAN/AN/A
This compoundCaco-2
Control Compound (High Permeability)Caco-2High
Control Compound (Low Permeability)Caco-2Low
Permeability Classification based on Caco-2 Papp (A → B) values: >10 is High, 1-10 is Moderate, <1 is Low.[7]

Strategies for Improving Cell Permeability

Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[9][10] This strategy is particularly useful for improving the permeability of polar compounds by masking hydrogen-bonding groups.[13]

G cluster_process Prodrug Strategy parent Parent Drug (Poor Permeability) prodrug Prodrug (Improved Permeability) parent->prodrug Chemical Modification membrane Cell Membrane prodrug->membrane Passive Diffusion conversion Enzymatic/Chemical Conversion membrane->conversion active Active Drug (Released Intracellularly) conversion->active

Logical flow of the prodrug approach.
Nanoformulation

Encapsulating this compound into nanocarriers such as liposomes, micelles, or polymeric nanoparticles can enhance its apparent solubility and facilitate its transport across the cell membrane.[14][15][16] Nanoparticles can protect the drug from degradation and can be designed to target specific cells or tissues.[15]

References

Validation & Comparative

A Comparative Guide to Tankyrase Inhibitors: Efficacy and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of known tankyrase inhibitors, with a focus on their activity against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). Due to a lack of available data on the biological activity of 1-Benzyl-2,4,5-tribromo-1H-imidazole as an inhibitor, this document will focus on a comparison of the well-characterized tankyrase inhibitors: XAV939, IWR-1, and G007-LK.

Introduction to Tankyrase Inhibition

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway.[1] By poly(ADP-ribosyl)ating (PARsylating) Axin, a key scaffold protein in the β-catenin destruction complex, tankyrases mark it for ubiquitination and subsequent degradation by the proteasome.[2] This destabilization of the destruction complex leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of Wnt target genes, which are often implicated in cancer development and progression.[3][4]

Tankyrase inhibitors function by preventing the PARsylation of Axin, leading to its stabilization. This, in turn, promotes the degradation of β-catenin and suppresses Wnt/β-catenin signaling.[4] This mechanism makes tankyrase inhibitors a promising class of therapeutic agents for cancers with aberrant Wnt pathway activation.[5]

Comparative Efficacy of Tankyrase Inhibitors

The inhibitory potency of XAV939, IWR-1, and G007-LK against TNKS1 and TNKS2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 (nM)
XAV939 TNKS111
TNKS24
IWR-1 Wnt/β-catenin pathway180
G007-LK TNKS146
TNKS225

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Tankyrase Activity cluster_inhibited Tankyrase Inhibition Axin Axin Destruction_Complex Destruction Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex CK1 CK1α CK1->Destruction_Complex beta_catenin_off β-catenin Proteasome_off Proteasome beta_catenin_off->Proteasome_off Ubiquitination & Degradation Destruction_Complex->beta_catenin_off Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin_on Axin Dvl->Axin_on Inhibits Tankyrase Tankyrase Tankyrase->Axin_on PARsylation & Degradation beta_catenin_on β-catenin Nucleus_on Nucleus beta_catenin_on->Nucleus_on Translocation TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Expression TCF_LEF_on->Target_Genes_on Tankyrase_Inhibitor Tankyrase Inhibitor (e.g., XAV939, G007-LK) Tankyrase_inhibited Tankyrase Tankyrase_Inhibitor->Tankyrase_inhibited Axin_stabilized Axin (Stabilized) Destruction_Complex_stabilized Destruction Complex Axin_stabilized->Destruction_Complex_stabilized beta_catenin_inhibited β-catenin Destruction_Complex_stabilized->beta_catenin_inhibited Phosphorylation Proteasome_inhibited Proteasome beta_catenin_inhibited->Proteasome_inhibited Ubiquitination & Degradation

Caption: Wnt/β-catenin signaling and tankyrase inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of tankyrase inhibitors.

Tankyrase Enzymatic Assay

This assay directly measures the enzymatic activity of purified tankyrase and its inhibition by test compounds.

Principle: The assay quantifies the consumption of NAD+, a co-substrate of tankyrase, which is converted into a fluorescent product. A decrease in fluorescence intensity in the presence of an inhibitor indicates enzymatic inhibition.

Protocol:

  • Recombinant human TNKS1 or TNKS2 is incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

  • The enzymatic reaction is initiated by adding a mixture of biotinylated-NAD+ and the substrate (e.g., histone H4).

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of biotinylated-PARsylated histone is quantified. This is often done using a 96-well plate coated with streptavidin, which binds the biotinylated product.

  • The bound product is detected using an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent or colorimetric substrate.

  • The signal is read using a plate reader, and IC50 values are calculated from the dose-response curves.

Tankyrase_Assay cluster_workflow Tankyrase Enzymatic Assay Workflow A Incubate Tankyrase with Inhibitor B Add NAD+ and Substrate A->B C Stop Reaction B->C D Quantify PARsylated Product (ELISA) C->D E Calculate IC50 D->E

Caption: Workflow for a tankyrase enzymatic assay.

Wnt/β-catenin Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • HEK293T cells are co-transfected with a TCF/LEF-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • After transfection, cells are treated with a Wnt agonist (e.g., Wnt3a conditioned medium) to activate the pathway, in the presence or absence of the test inhibitor at various concentrations.

  • Cells are incubated for a specific period (e.g., 24 hours).

  • Cells are lysed, and the luciferase and Renilla activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

  • The percentage of inhibition is calculated relative to the Wnt3a-stimulated control, and IC50 values are determined.[6][7]

Axin Stabilization Assay (Western Blot)

This assay assesses the ability of an inhibitor to stabilize Axin protein levels.

Principle: Western blotting is used to detect the levels of Axin protein in cells treated with a tankyrase inhibitor. An increase in Axin protein levels indicates inhibition of its degradation.

Protocol:

  • Cells (e.g., SW480 or DLD-1, which have high endogenous Wnt signaling) are treated with the test inhibitor at various concentrations for a defined period (e.g., 6-24 hours).

  • Cells are lysed, and total protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for Axin1 or Axin2.

  • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.

  • The membrane is then incubated with a secondary antibody conjugated to HRP.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The intensity of the Axin bands is quantified and normalized to the loading control.[8][9]

Axin_WB_Workflow cluster_workflow Axin Stabilization Western Blot Workflow A Treat Cells with Inhibitor B Lyse Cells & Quantify Protein A->B C SDS-PAGE & Western Blot B->C D Probe with Anti-Axin Antibody C->D E Detect & Quantify Axin Levels D->E

References

In Vitro Bioactivity of 1-Benzyl-2,4,5-tribromo-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Activity

Substituted imidazole derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cancer cell proliferation and survival. The following table summarizes the in vitro anticancer activity of selected N-benzyl and halogenated imidazole and benzimidazole derivatives.

Table 1: Comparative In Vitro Anticancer Activity of Substituted Imidazole Derivatives (IC₅₀ in µM)

Compound IDCore StructureSubstituentsCancer Cell LineIC₅₀ (µM)Reference
1a 1H-benzimidazole1-(4-chlorobenzyl), 2-(4-chlorophenyl)K562 (Leukemia)-[1]
HCT-15 (Colon)-[1]
MCF-7 (Breast) -[1]
SKLU-1 (Lung)-[1]
1b 1H-benzimidazole1-(4-bromobenzyl), 2-(4-bromophenyl)K562 (Leukemia)-[1]
HCT-15 (Colon)-[1]
MCF-7 (Breast) -[1]
SKLU-1 (Lung)-[1]
2a ImidazoleN-phenylbenzamide with para-fluoroA549 (Lung) 7.5[2]
HeLa (Cervical)9.3[2]
MCF-7 (Breast) 8.9[2]
3a Imidazole-2-thioneN1-benzotriazole moietyMCF-7 (Breast) 3.57[3]
HL-60 (Leukemia)0.40[3]
HCT-116 (Colon)2.63[3]

Note: Specific IC₅₀ values for compounds 1a and 1b were highlighted as showing the highest biological activity in the referenced study, but exact numerical values were not provided in the abstract.

Comparative Analysis of Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Halogenation, in particular, has been shown to enhance the antimicrobial properties of various compounds by increasing their lipophilicity, which allows for better penetration of bacterial membranes. The following table presents the minimum inhibitory concentration (MIC) of selected N-benzyl and halogenated imidazole derivatives against common bacterial strains.

Table 2: Comparative In Vitro Antimicrobial Activity of Substituted Imidazole Derivatives (MIC in µg/mL)

Compound IDCore StructureSubstituentsS. aureusE. coliReference
4a 1H-benzimidazole6-chloro, N-substituted2-162-16[4]
4b 1H-benzimidazole6-nitro, N-substituted2-162-16[4]
5a ImidazoleN-cyclohexyl-acetamide--[5][6]
Ciprofloxacin Standard Antibiotic-8-168-16[4]

Note: Specific MIC values for individual bacterial strains for compound 5a were not detailed in the summary of the cited source, but it was highlighted as the most active antimicrobial compound in the series.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then serially diluted with the culture medium to achieve the desired concentrations. The cells are treated with various concentrations of the compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Anticancer_Experimental_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro anticancer activity determination using the MTT assay.

Antimicrobial_Experimental_Workflow cluster_workflow Broth Microdilution Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_dilute Serial Dilute Compound in 96-well plate prepare_inoculum->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for in vitro antimicrobial activity determination using the broth microdilution method.

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazole Substituted Imidazole Derivatives Imidazole->PI3K inhibits Imidazole->AKT inhibits

Caption: Simplified diagram of the PI3K/AKT signaling pathway and potential points of inhibition by substituted imidazole derivatives.

References

Structure-Activity Relationship of 1-Benzyl-2,4,5-tribromo-1H-imidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The 1-benzyl-2,4,5-tribromo-1H-imidazole core, in particular, presents a compelling starting point for the development of novel therapeutic agents, leveraging the known antimicrobial properties of the tribrominated imidazole moiety and the synthetic tractability of the benzyl group.[1] This guide provides a comparative framework for understanding the potential structure-activity relationships (SAR) of analogs based on this scaffold, offering insights into rational drug design and optimization.

Comparative Biological Activity: A Predictive Framework

To delineate the SAR of this compound class, a systematic modification of its core structure is necessary. The key areas for analog synthesis and subsequent biological evaluation would include substitutions on the benzyl ring, alterations to the halogenation pattern of the imidazole ring, and variations of the N1-substituent.

Hypothetical Data on Anticancer Activity

The following table provides an illustrative example of how quantitative data from an initial screen of hypothetical analogs against a cancer cell line could be structured. Such a table is crucial for making direct comparisons of potency and identifying initial SAR trends.

Compound IDR (Benzyl Ring Substituent)Imidazole CoreCell LineIC50 (µM)
1 (Parent) H2,4,5-tribromoMCF-7 (Breast)Data Not Available
2a 4-OCH₃2,4,5-tribromoMCF-7 (Breast)Hypothetical Value
2b 4-Cl2,4,5-tribromoMCF-7 (Breast)Hypothetical Value
2c 4-NO₂2,4,5-tribromoMCF-7 (Breast)Hypothetical Value
3a H2,4-dibromoMCF-7 (Breast)Hypothetical Value
3b H4,5-dibromoMCF-7 (Breast)Hypothetical Value
4a 4-OCH₃2,4,5-tribromoA549 (Lung)Hypothetical Value
4b 4-Cl2,4,5-tribromoA549 (Lung)Hypothetical Value
Note: The IC50 values presented are for illustrative purposes to demonstrate a comparative data format and are not based on experimental results.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are standard protocols for the synthesis of analogs and the evaluation of their biological activity.

General Synthetic Procedure for Analogs

The synthesis of this compound analogs can be readily achieved via N-alkylation of the parent tribromoimidazole.

Materials: 2,4,5-tribromo-1H-imidazole, appropriately substituted benzyl bromides, potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).

Procedure:

  • Dissolve 2,4,5-tribromo-1H-imidazole in anhydrous DMF.

  • Add 1.2 equivalents of potassium carbonate to the solution and stir for 30 minutes at room temperature.

  • Add 1.1 equivalents of the desired substituted benzyl bromide.

  • Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), and dimethyl sulfoxide (DMSO).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically from 0.01 to 100 µM) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

Visualizations

Diagrams are provided to clearly illustrate the experimental workflow and a potential biological target for this class of compounds.

G Workflow for SAR Study of Imidazole Analogs cluster_synthesis Analog Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis start 2,4,5-tribromo-1H-imidazole step1 N-Alkylation with various benzyl bromides start->step1 step2 Purification step1->step2 library Analog Library step2->library treatment Compound Treatment library->treatment cell_lines Panel of Cancer Cell Lines cell_lines->treatment mtt_assay MTT Cytotoxicity Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_opt Lead Compound Optimization sar->lead_opt

Caption: A workflow diagram illustrating the key stages in a structure-activity relationship study of novel imidazole analogs.

Given that many imidazole derivatives exert their anticancer effects by interfering with crucial cellular signaling pathways, the PI3K/Akt/mTOR pathway represents a plausible target for investigation for the this compound class of compounds.

G Potential Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Inhibitor Imidazole Analog Inhibitor->PI3K

Caption: A potential mechanism of action for imidazole analogs, involving the inhibition of the PI3K signaling pathway.

References

A Comparative Guide to 1-Benzyl-2,4,5-tribromo-1H-imidazole and Other Halogenated Imidazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Halogenated imidazoles represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. The incorporation of halogen atoms onto the imidazole scaffold profoundly influences their physicochemical properties and biological activities. This guide provides a comparative analysis of 1-benzyl-2,4,5-tribromo-1H-imidazole against other halogenated imidazoles, focusing on their synthesis, biological performance, and underlying mechanisms, supported by available experimental data.

Physicochemical Properties and Synthesis Overview

The nature and position of halogen substituents, along with other groups like the N-benzyl moiety, significantly impact properties such as lipophilicity, electronic distribution, and reactivity. This compound, a heavily brominated derivative, possesses distinct characteristics compared to its mono-, di-halogenated, or non-benzylated counterparts.

Table 1: Physicochemical Properties of this compound and a Representative Halogenated Imidazole.

PropertyThis compound4-Bromo-1H-imidazole (for comparison)
Molecular Formula C₁₀H₇Br₃N₂[1][2]C₃H₃BrN₂
Molecular Weight 394.89 g/mol [1][2]146.94 g/mol
LogP (calculated) 4.7[1]~1.3 (estimated)
Appearance Solid (expected)Off-white to light yellow solid

The synthesis of halogenated imidazoles typically involves the direct halogenation of the imidazole ring. For instance, the synthesis of 4-bromo-1H-imidazole can involve direct bromination, which may require subsequent selective debromination to obtain the desired product[3]. The synthesis of N-substituted imidazoles, such as this compound, generally involves the reaction of the halogenated imidazole with an appropriate benzyl halide in the presence of a base[4].

Comparative Biological Activity

Halogenated imidazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties[3][5]. The type, number, and position of the halogen atoms can significantly modulate the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of halogenated imidazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival[5]. While direct comparative data for this compound is limited, the existing literature on related compounds allows for a contextual comparison.

Table 2: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Various Halogenated Imidazole Derivatives.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference Study Context
1-Benzyl-1,2,3-triazole benzimidazole analog (45a) THP10.8Showed the most pronounced cell growth inhibition among a series of amidino benzimidazoles.[6]
Fluoro-substituted analog (45b) THP12.5A fluoro-substituted structural analog of 45a, also showing marked activity.[6]
3-Bromo substituted benzohydrazide hybrid (6c) HCT-1167.82 - 10.21One of the most potent cytotoxic compounds among a series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids against four cancer cell lines.[7]
3-Fluoro substituted benzohydrazide hybrid (6i) HepG2, MCF-77.82 - 10.21Exhibited potent cytotoxic activity comparable to standard drugs like sorafenib and sunitinib.[7]
Trityl imidazole derivative (2b) HepG2<50A 2-methylimidazole derivative that displayed desirable anti-tumor activity.
Trityl benzimidazole derivative (3d) HepG2<50A benzimidazole derivative with two methoxy groups showing significant toxicity to cancer cells.
(E)-1-(2-Hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5) MCF-7, HCT-116, HepG2< 5Was the most potent cytotoxic compound against all three tested tumor cell lines in its study.[8]

Disclaimer: The IC₅₀ values presented are from different studies, and experimental conditions may vary. This table is for contextual comparison and does not represent a direct head-to-head study.

The data suggests that halogen substitution, often in combination with other structural modifications, is a key factor for potent anticancer activity. For example, bromo- and fluoro-substituted derivatives have shown significant cytotoxicity[6][7].

Antimicrobial Activity

The imidazole core is a key feature of many antifungal drugs. Halogenation can enhance the antimicrobial spectrum and potency of these compounds[5].

Table 3: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Various Halogenated Imidazole Derivatives.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference Study Context
1,2,4-triazole derivative with 4-chloro substituent E. coli, B. subtilisGood activityShowed good antibacterial activity in a study of 4-amino-5-aryl-4H-1,2,4-triazole derivatives.[9]
1,2,4-triazole derivative with 4-bromo substituent E. coli, B. subtilisGood activityAlso demonstrated good antibacterial activity within the same series.[9]
Clinafloxacin-triazole hybrid S. aureus, E. coli0.25 - 32Most derivatives in this series displayed high inhibitory efficacy towards both Gram-positive and Gram-negative bacteria.[9]
1H-2,4 triazole 2,4,5-trisubstituted imidazoles (IA-01, -02, -05, -07, -12, -14) Various bacteriaGood activityCompounds containing halogen substituents (F, Cl, Br) showed better antibacterial activity compared to compounds with other substituents.[10]

Disclaimer: The MIC values are from different studies, and the term "Good activity" is as reported in the source. Experimental conditions may vary.

These findings underscore the importance of halogen substituents in enhancing the antimicrobial properties of imidazole-based compounds[10].

Experimental Protocols

Detailed and specific experimental protocols for the direct comparison of this compound and its analogs are not available in a single source. However, generalized and widely accepted protocols for assessing the biological activities of novel compounds are presented below.

General Synthesis of N-Substituted Halogenated Imidazoles

A common method involves the N-alkylation of a halogenated imidazole.

  • Dissolution: Dissolve the halogenated imidazole (e.g., 2,4,5-tribromoimidazole) in a suitable dry solvent such as acetone or DMF.

  • Addition of Base: Add a base, such as anhydrous potassium carbonate or sodium hydride, to the solution to deprotonate the imidazole nitrogen.

  • Addition of Benzyl Halide: Add the benzyl halide (e.g., benzyl bromide) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture and evaporate the solvent. The residue is then purified, typically by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other halogenated imidazoles) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagrams and Workflows

Logical Workflow for Drug Discovery with Halogenated Imidazoles

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action & Preclinical Studies Synthesis Synthesis of Halogenated Imidazole Library (Varying Halogens and N-Substituents) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Hit_ID Hit Identification (Potent & Selective Compounds) Cytotoxicity->Hit_ID Antimicrobial->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization (Chemical Modification) SAR->Lead_Opt MoA Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Lead_Opt->MoA In_Vivo In Vivo Efficacy & Toxicity (Animal Models) MoA->In_Vivo

Caption: A logical workflow for the discovery and development of novel drugs based on halogenated imidazoles.

Generalized Signaling Pathway Inhibition by Imidazole Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Halogenated_Imidazole Halogenated Imidazole Derivative Halogenated_Imidazole->RTK Inhibition Halogenated_Imidazole->RAF Inhibition

Caption: A generalized diagram of the MAPK/ERK signaling pathway, a common target for anticancer imidazole derivatives.

Conclusion

This compound, as part of the broader class of halogenated imidazoles, holds significant potential for applications in drug discovery. The available data on related compounds strongly suggest that halogenation is a key strategy for enhancing biological activity, particularly in the development of anticancer and antimicrobial agents. While direct comparative studies are needed to fully elucidate the structure-activity relationships, this guide provides a comprehensive overview based on current literature to aid researchers in this promising field. The provided protocols and workflows offer a foundational framework for the synthesis and evaluation of novel halogenated imidazole derivatives.

References

Navigating Cross-Reactivity: A Comparative Guide for 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the novel compound 1-Benzyl-2,4,5-tribromo-1H-imidazole. Due to the absence of specific experimental data on this compound in publicly available literature, this document serves as a template, outlining the necessary comparisons, experimental protocols, and data presentation required for a thorough investigation. The methodologies and potential comparisons are based on established practices for analogous imidazole-based and brominated small molecules.

Comparative Analysis of this compound and Structurally Related Compounds

A critical step in characterizing a new chemical entity is to understand its potential for off-target effects. Cross-reactivity studies are essential to identify unintended interactions with other biological targets, which can lead to adverse effects or provide opportunities for drug repurposing. This section presents a hypothetical comparison with structurally similar compounds.

Table 1: Hypothetical Cross-Reactivity Profile

CompoundTargetAssay TypeIC50 (µM)% Inhibition at 10µM
This compound Target X Enzymatic Assay [Data] [Data]
Off-Target AEnzymatic Assay> 100< 10%
Off-Target BBinding Assay25.345%
1-Benzyl-1H-imidazoleTarget XEnzymatic Assay15.260%
Off-Target AEnzymatic Assay> 100< 5%
Off-Target BBinding Assay80.115%
2,4,5-Tribromo-1H-imidazoleTarget XEnzymatic Assay5.885%
Off-Target AEnzymatic Assay50.725%
Off-Target BBinding Assay10.270%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections describe standard in-vitro assays that can be employed to determine the cross-reactivity profile of this compound.

Target-Based Assays

These assays measure the direct interaction of the compound with specific purified proteins (e.g., enzymes, receptors).

1. Enzymatic Inhibition Assay:

  • Objective: To determine the inhibitory effect of the test compound on the enzymatic activity of a panel of related and unrelated enzymes.

  • Procedure:

    • A solution of the purified enzyme is prepared in its optimal buffer.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

    • The mixture is incubated for a predetermined period to allow for binding.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by fitting the dose-response data to a suitable equation.

2. Radioligand Binding Assay:

  • Objective: To assess the ability of the test compound to displace a known radiolabeled ligand from its receptor.

  • Procedure:

    • Cell membranes expressing the target receptor are prepared.

    • The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

    • The mixture is incubated to reach binding equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • The percentage of specific binding is calculated, and Ki values are determined using the Cheng-Prusoff equation.

Cell-Based Assays

These assays provide insights into the compound's effects in a more physiologically relevant context.

1. Cellular Thermal Shift Assay (CETSA):

  • Objective: To identify intracellular targets of the compound by measuring changes in the thermal stability of proteins upon ligand binding.

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The abundance of specific proteins in the soluble fraction is quantified by Western blotting or mass spectrometry.

    • A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

2. Phenotypic Screening:

  • Objective: To identify unexpected biological activities of the compound by observing its effects on a panel of cell lines with diverse genetic backgrounds.

  • Procedure:

    • A panel of cancer cell lines or other relevant cell types is treated with the test compound at various concentrations.

    • Cell viability, proliferation, or other phenotypic readouts (e.g., apoptosis, cell cycle arrest) are measured after a defined incubation period.

    • The pattern of activity across the cell line panel can suggest potential off-targets or novel mechanisms of action.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a general workflow for cross-reactivity screening and a hypothetical signaling pathway that could be modulated by an imidazole derivative.

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Profiling cluster_validation In-Vitro Validation cluster_outcome Outcome primary_assay High-Throughput Screening (e.g., Enzymatic Assay) dose_response Dose-Response & IC50 Determination primary_assay->dose_response Active Compounds selectivity_panel Selectivity Panel Screening dose_response->selectivity_panel Confirmed Hits cell_based_assays Cell-Based Assays (e.g., CETSA, Phenotypic) selectivity_panel->cell_based_assays Characterization binding_assays Direct Binding Assays (e.g., SPR, ITC) selectivity_panel->binding_assays Mechanism of Action cross_reactivity_profile Cross-Reactivity Profile cell_based_assays->cross_reactivity_profile binding_assays->cross_reactivity_profile signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound This compound compound->raf Inhibition

An Independent Verification and Comparative Analysis of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Benzyl-2,4,5-tribromo-1H-imidazole, a halogenated imidazole derivative. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document establishes a baseline for its expected properties and performance by comparing it with structurally related and well-characterized imidazole derivatives. The synthesis, characterization, and potential biological activities are discussed based on established chemical principles and data from analogous compounds.

Physicochemical Properties: A Comparative Overview

The introduction of a benzyl group and three bromine atoms significantly increases the molecular weight of the basic imidazole scaffold. This modification is expected to alter its solubility, lipophilicity, and crystalline structure. The table below compares the fundamental properties of the target compound with simpler, related imidazoles.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₁₀H₇Br₃N₂394.8931250-80-3[1][2]
1-Benzyl-1H-imidazoleC₁₀H₁₀N₂158.204308-41-2
2,4,5-Tribromo-1H-imidazoleC₃HBr₃N₂304.772034-22-2
1H-ImidazoleC₃H₄N₂68.08288-32-4

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: N-alkylation of imidazole followed by electrophilic bromination. While a specific protocol for the target compound is not published, the following methodologies are based on well-established procedures for the synthesis of related imidazole derivatives.[3][4]

Step 1: Synthesis of 1-Benzyl-1H-imidazole

This reaction involves the nucleophilic substitution of benzyl bromide with imidazole. A base is used to deprotonate the imidazole, enhancing its nucleophilicity.[3]

Protocol:

  • To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.05 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-1H-imidazole.

Step 2: Synthesis of this compound

This step involves the electrophilic substitution of the imidazole ring with bromine. The imidazole ring is activated towards electrophilic attack, and bromination can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) or elemental bromine.

Protocol:

  • Dissolve 1-benzyl-1H-imidazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (3.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Bromination Imidazole Imidazole Step1_Reaction Reflux Imidazole->Step1_Reaction BenzylBromide Benzyl Bromide BenzylBromide->Step1_Reaction Base K₂CO₃ / Acetonitrile Base->Step1_Reaction BenzylImidazole 1-Benzyl-1H-imidazole Step1_Reaction->BenzylImidazole Step2_Reaction Stir at RT BenzylImidazole->Step2_Reaction NBS N-Bromosuccinimide (NBS) NBS->Step2_Reaction TargetCompound This compound Step2_Reaction->TargetCompound Purification Purification (Chromatography) TargetCompound->Purification

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization: A Comparative Prediction

The structural features of this compound can be predicted by analyzing the expected ¹H and ¹³C NMR spectra and comparing them to related compounds. The electron-withdrawing effect of the three bromine atoms is expected to deshield the remaining protons and carbons of the imidazole ring.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound (Predicted) ~5.3-5.5 (s, 2H, CH₂), ~7.2-7.4 (m, 5H, Ar-H)~52 (CH₂), ~127-135 (Ar-C), Imidazole C signals expected to be significantly shifted by bromine.
1-Benzyl-1H-imidazole5.21 (s, 2H, CH₂), 6.9-7.6 (m, 8H, Ar-H & Imidazole-H)50.5 (CH₂), 119.5, 127.2, 128.3, 129.1, 129.5, 135.8, 137.2
4-Bromo-1H-imidazole7.1 (s, 1H, H5), 7.6 (s, 1H, H2)~115 (C5), ~122 (C4), ~136 (C2)[5]

Note: Predicted values are estimations based on known substituent effects. Actual experimental values may vary.

Biological Activity Profile: Inferences from Related Compounds

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8] The introduction of halogen atoms, particularly bromine, often enhances the biological potency of heterocyclic compounds.

Antimicrobial Activity

Many brominated imidazole derivatives have demonstrated significant antimicrobial activity.[6][9] For instance, 2,4,5-tribromoimidazole (TBI) has been shown to be active against various bacterial and fungal strains.[10] The activity of TBI was found to be greater than its metal complexes, suggesting the free imidazole derivative is a potent antimicrobial agent.[10] It is plausible that this compound would retain or even exceed this activity, with the benzyl group potentially modifying its cell penetration and target interaction properties.

Compound ClassOrganisms TestedActivity Level
Brominated ImidazolesE. coli, B. cereus, C. albicansModerate to High[6][10]
Imidazo[2,1-b]-1,3,4-thiadiazolesE. coli, P. aeruginosa, C. albicansSlight to Moderate[9]
General Imidazole DerivativesGram-positive and Gram-negative bacteriaBroad Spectrum[7][11]
Cytotoxicity and Anticancer Potential

The imidazole scaffold is a common feature in many anticancer agents.[12][13] The cytotoxicity of imidazole derivatives is often linked to their ability to inhibit key enzymes or interact with cellular membranes. Some imidazole-based antifungals have been shown to induce cytotoxicity, which may be related to their effects on membrane permeability.[14] Studies on various substituted imidazoles have reported significant cytotoxic effects against cancer cell lines like MDA-MB-231 (breast cancer) and IGR39 (melanoma).[12] Given these precedents, this compound is a candidate for investigation as a cytotoxic agent.

Experimental_Workflow Synthesis Synthesis of Target Compound Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification AntimicrobialScreen Antimicrobial Screening (MIC Assay) Purification->AntimicrobialScreen CytotoxicityScreen Cytotoxicity Screening (MTT Assay) Purification->CytotoxicityScreen GramPos Gram-positive Bacteria AntimicrobialScreen->GramPos GramNeg Gram-negative Bacteria AntimicrobialScreen->GramNeg Fungi Fungi AntimicrobialScreen->Fungi CancerCells Cancer Cell Lines (e.g., MCF-7, HepG2) CytotoxicityScreen->CancerCells NormalCells Normal Cell Lines (Control) CytotoxicityScreen->NormalCells DataAnalysis Data Analysis & Comparison GramPos->DataAnalysis GramNeg->DataAnalysis Fungi->DataAnalysis CancerCells->DataAnalysis NormalCells->DataAnalysis

Caption: A standard workflow for the evaluation of a novel chemical entity.

Conclusion

While direct experimental verification for this compound is not extensively documented, a comparative analysis with related compounds provides a strong foundation for predicting its chemical and biological properties. The proposed synthetic route is robust and based on established chemical transformations. Spectroscopic and biological activity profiles can be inferred from the extensive research on substituted imidazoles. The heavy bromination of the imidazole core, combined with N-benzylation, suggests that this compound is a promising candidate for further investigation, particularly for its potential antimicrobial and cytotoxic activities. The protocols and comparative data presented in this guide offer a starting point for researchers aiming to synthesize, characterize, and evaluate this and other novel halogenated imidazole derivatives.

References

A Comparative Analysis of 1-Benzyl-2,4,5-tribromo-1H-imidazole and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 1-Benzyl-2,4,5-tribromo-1H-imidazole and its key precursors, imidazole and 2,4,5-tribromo-1H-imidazole. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their synthesis, physicochemical properties, and potential performance based on available experimental data. This document is intended to support research and development efforts in the fields of medicinal chemistry and material science.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. The strategic functionalization of the imidazole core allows for the fine-tuning of its physicochemical and pharmacological profiles. The subject of this guide, this compound, is a polyhalogenated and N-benzylated imidazole derivative. The introduction of bromine atoms is known to enhance lipophilicity and can influence the compound's biological activity. The N-benzyl group can also significantly impact its interaction with biological targets. This analysis delves into the synthetic pathways leading to this compound and compares its characteristics with its non-benzylated and non-halogenated precursors.

Synthesis Pathways

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, imidazole. The general synthetic strategy involves two key transformations: the exhaustive bromination of the imidazole ring followed by the N-alkylation with a benzyl group.

Synthesis_Pathway Imidazole Imidazole Tribromoimidazole 2,4,5-Tribromo-1H-imidazole Imidazole->Tribromoimidazole Bromination Target This compound Tribromoimidazole->Target N-Benzylation

Caption: Synthetic pathway for this compound.

A more detailed workflow for the synthesis is presented below, outlining the key reagents and conditions for each step.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Benzylation Imidazole Imidazole Reagents1 Br₂, Acetic Acid, NaOAc Imidazole->Reagents1 Tribromoimidazole 2,4,5-Tribromo-1H-imidazole Reagents1->Tribromoimidazole Tribromoimidazole_ref 2,4,5-Tribromo-1H-imidazole Reagents2 Benzyl Bromide, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) Tribromoimidazole_ref->Reagents2 Target This compound Reagents2->Target

Caption: Detailed experimental workflow for the synthesis.

Comparative Data

This section presents a comparative summary of the physicochemical properties and available performance data for this compound and its precursors.

Physicochemical Properties

The table below summarizes key physicochemical properties, providing a basis for understanding the structural differences between the compounds.

PropertyImidazole2,4,5-Tribromo-1H-imidazoleThis compound
CAS Number 288-32-42034-22-2[1]31250-80-3[2][3]
Molecular Formula C₃H₄N₂C₃HBr₃N₂[1]C₁₀H₇Br₃N₂[2][3]
Molecular Weight ( g/mol ) 68.08304.77[1]394.89[2][3]
Appearance White to pale yellow crystalline solidWhite precipitate[4]-
Melting Point (°C) 89-91221-222[4]-
Performance Data: Antimicrobial Activity
CompoundActivity against E. coliActivity against B. cereusActivity against B. thuringiensisActivity against P. aeruginosaActivity against C. albicans
2,4,5-Tribromoimidazole (tbi) ActiveActiveActiveInactiveActive
Cu[tbi] complex ActiveActiveActiveInactiveActive
Cr[tbi] complex ActiveActiveActiveInactiveActive
Ni[tbi] complex ActiveActiveActiveInactiveActive
Mn[tbi] complex ActiveActiveActiveInactiveActive
Zn[tbi] complex ActiveActiveActiveInactiveActive
Co[tbi] complex ActiveActiveActiveInactiveActive

Source: Emwanta D. O., et al. (2018).[5]

The study found that the antimicrobial activity followed the order: tbi > Cu[tbi] > Cr[tbi] > Ni[tbi] > Mn[tbi] > Zn[tbi] > Co[tbi], indicating that the free ligand, 2,4,5-tribromoimidazole, possessed the highest activity among the tested compounds, which was reduced upon complexation with metal ions.[5] This suggests that the tribrominated imidazole scaffold itself is a potent antimicrobial pharmacophore. The introduction of the N-benzyl group in the target compound may further modulate this activity, a hypothesis that warrants experimental investigation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2,4,5-tribromo-1H-imidazole and a proposed method for the subsequent N-benzylation to yield the target compound.

Synthesis of 2,4,5-Tribromo-1H-imidazole

This protocol is adapted from a known procedure for the bromination of imidazole.[4]

Materials:

  • Imidazole (1.36 g)

  • Sodium acetate (25 g total)

  • Anhydrous acetic acid (200 ml total)

  • Bromine (9.6 g)

  • Water

Procedure:

  • A solution of imidazole (1.36 g) and sodium acetate (20 g) in acetic acid (180 ml) is stirred in a reaction flask.

  • A solution of bromine (9.6 g) in anhydrous acetic acid (20 ml) is added dropwise to the stirred imidazole solution over 30 minutes.

  • After approximately one-third of the bromine solution has been added, an additional 5 g of sodium acetate is added to the reaction mixture.

  • Stirring is continued for 2.5 hours, during which a precipitate of 2,4,5-tribromoimidazole will begin to form.

  • The acetic acid is removed by evaporation under reduced pressure.

  • Water (600 ml) is added to the residue to precipitate the product fully.

  • The white precipitate of 2,4,5-tribromoimidazole is collected by filtration, washed with water, and dried.

  • Expected yield: Approximately 4.30 g (71%).[4]

Synthesis of this compound (Proposed)

This protocol is a general method for the N-alkylation of imidazoles and has been adapted for the specific substrate, 2,4,5-tribromo-1H-imidazole.[6]

Materials:

  • 2,4,5-Tribromo-1H-imidazole

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, a mixture of 2,4,5-tribromo-1H-imidazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile is prepared.

  • Benzyl bromide (1.1 equivalents) is added to the stirred suspension.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solid potassium carbonate and potassium bromide are removed by filtration.

  • The solvent is evaporated from the filtrate under reduced pressure.

  • The crude product is dissolved in ethyl acetate and transferred to a separatory funnel.

  • The organic layer is washed with water and then with brine.

  • The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization.

Conclusion

This comparative guide provides a foundational understanding of this compound and its synthetic precursors. The synthesis is achievable through a two-step process of bromination followed by N-benzylation. While direct experimental performance data for the target compound is currently limited, the known antimicrobial activity of its precursor, 2,4,5-tribromo-1H-imidazole, suggests that the tribrominated imidazole scaffold is a promising platform for the development of new bioactive molecules. The introduction of the N-benzyl group is anticipated to modulate these properties, and further experimental investigation is necessary to fully elucidate the performance profile of this compound. The provided protocols offer a starting point for the synthesis and subsequent evaluation of this compound and its derivatives in various research applications.

References

Evaluating the Specificity of 1-Benzyl-2,4,5-tribromo-1H-imidazole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A specific performance comparison for 1-Benzyl-2,4,5-tribromo-1H-imidazole is not currently feasible due to a lack of publicly available biological data. Extensive searches have revealed no published studies detailing its biological targets, mechanism of action, or specificity. For researchers and drug development professionals, understanding a compound's specificity is a critical, foundational step before it can be meaningfully compared to alternative agents.

This guide, therefore, provides a comprehensive overview of the importance of specificity and the experimental methodologies required to evaluate a compound such as this compound, should a biological activity be discovered.

The Critical Role of Specificity in Drug Discovery

In pharmacology and drug development, specificity refers to the ability of a compound to interact with its intended biological target with high affinity, while having minimal interaction with other molecules in the biological system.[1][2] High specificity is a desirable characteristic for a therapeutic agent as it can lead to a more favorable safety profile by reducing the potential for off-target effects and adverse drug reactions.[1][3] Conversely, for research purposes, a highly specific compound is an invaluable tool for probing the function of a particular biological pathway without introducing confounding variables from unintended interactions.

A Roadmap for Evaluating Compound Specificity

Once a primary biological activity for a compound is identified, a systematic evaluation of its specificity is essential. This process typically involves a tiered approach, beginning with broad screening and progressing to more focused in-cell and in-vivo validation.

G cluster_0 Initial Discovery and Primary Screening cluster_1 Specificity Profiling cluster_2 Validation and Preclinical Development phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assay) target_id Target Identification (e.g., affinity chromatography, genetic screens) phenotypic_screening->target_id primary_assay Primary Target Assay (Biochemical or Cell-Based) target_id->primary_assay biochemical_profiling Broad Biochemical Profiling (e.g., Kinase Panel, GPCR Panel) primary_assay->biochemical_profiling cell_based_profiling Cell-Based Off-Target Assays (e.g., Cellular Thermal Shift Assay) computational_profiling In Silico Off-Target Prediction primary_assay->computational_profiling biochemical_profiling->cell_based_profiling in_vivo_testing In Vivo Target Engagement and Efficacy cell_based_profiling->in_vivo_testing toxicology Toxicology and Safety Pharmacology in_vivo_testing->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Caption: A logical workflow for evaluating the specificity of a novel compound.

Key Experimental Protocols for Specificity Assessment

The following sections detail common experimental approaches to determine the on- and off-target activities of a compound.

Broad Panel Screening (Biochemical Assays)

Once a primary target class is suspected (e.g., a kinase), screening the compound against a large panel of related proteins is a standard approach to assess selectivity.

Experimental Protocol: Kinase Profiling

  • Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

  • Methodology:

    • A library of purified, active kinases is arrayed in a multi-well plate format.[4][5][6]

    • The test compound is incubated with each kinase at one or more concentrations.

    • A substrate and ATP are added to initiate the phosphorylation reaction.[7]

    • The reaction is allowed to proceed for a defined period.

    • The amount of substrate phosphorylation or ATP consumption is measured using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).[6][7]

    • The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO).

  • Data Presentation: The results are typically presented as a percentage of inhibition at a given concentration or as IC50 values (the concentration of the compound that inhibits 50% of the enzyme's activity).

Kinase Target% Inhibition at 1 µMIC50 (nM)
Target Kinase A95%50
Kinase B15%>10,000
Kinase C8%>10,000
Kinase D55%850

This table represents hypothetical data.

Target Engagement in a Cellular Context

Confirming that a compound interacts with its intended target within a living cell is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10][11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the binding of a compound to its target protein in intact cells.

  • Principle: The binding of a ligand (the compound) to its target protein generally increases the protein's thermal stability.[8]

  • Methodology:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing proteins to denature and aggregate.

    • The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[12]

    • A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[10]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis start Intact Cells treat Incubate with Compound or Vehicle start->treat heat Heat to a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Off-Target Identification

To identify unanticipated off-targets, chemical proteomics approaches like the use of "kinobeads" can be employed.[13][14][15][16][17]

Experimental Protocol: Kinobeads Affinity Chromatography

  • Objective: To identify the spectrum of kinases that a compound binds to in a complex cell lysate.[15]

  • Methodology:

    • A mixture of broad-spectrum kinase inhibitors is immobilized on beads (kinobeads).[13][16]

    • A cell lysate is pre-incubated with various concentrations of the test compound or a vehicle control.

    • The pre-incubated lysate is then passed over the kinobeads. Kinases that are bound by the test compound in the lysate will not bind to the beads.

    • The kinases that bind to the beads are eluted, digested, and identified and quantified by mass spectrometry.[15]

    • A dose-dependent decrease in the amount of a particular kinase pulled down by the beads indicates that it is a target of the test compound.

Conclusion

While a direct evaluation of this compound is not possible at this time, the framework presented here outlines the necessary steps to characterize its specificity. For any novel compound entering a research or development pipeline, a thorough investigation of its target profile is paramount. The use of broad biochemical panels, cellular target engagement assays, and unbiased proteomic approaches provides a robust methodology to build a comprehensive specificity profile, enabling informed decisions about its potential as a research tool or therapeutic candidate.

References

Efficacy of 1-Benzyl-2,4,5-tribromo-1H-imidazole: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the documented efficacy of 1-Benzyl-2,4,5-tribromo-1H-imidazole against any biological targets. Despite its availability as a research chemical, no experimental data detailing its antimicrobial, anticancer, or other therapeutic activities could be retrieved. This precludes the creation of a direct comparison guide for this specific compound.

To provide researchers, scientists, and drug development professionals with a relevant and actionable guide in the requested format, this report presents a comparative analysis of a structurally related and well-studied class of compounds: 1-substituted-2-methyl-5-nitroimidazoles . This class, which includes the benzyl derivative, has demonstrated notable antimicrobial properties. The following sections will detail the efficacy of these compounds, their experimental evaluation, and potential mechanisms of action, serving as a template for the evaluation of novel imidazole derivatives.

Comparison of Antimicrobial Efficacy of 2-Methyl-5-Nitroimidazole Derivatives

The antimicrobial potency of 5-nitroimidazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The data below, synthesized from various studies, compares the efficacy of several 2-methyl-5-nitroimidazole derivatives against different pathogens.

Compound/DrugOrganism(s)MIC (µM)Reference
TinidazoleBacteroides fragilis0.5 (Geometric Mean)[1]
PanidazoleBacteroides fragilis>0.5[1]
OrnidazoleBacteroides fragilis>0.5[1]
MetronidazoleBacteroides fragilis~1.0[1]
SecnidazoleBacteroides fragilis~1.0[1]
CarnidazoleBacteroides fragilis<6.6[1]
DimetridazoleBacteroides fragilis6.6 (Geometric Mean)[1]
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleK. pneumoniae41[2]
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleE. coli41[2]
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoleK. pneumoniae80[2]
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoleE. coli40[2]
Norfloxacin (Reference)K. pneumoniae0.780[2]
Norfloxacin (Reference)E. coli0.410[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of antimicrobial compounds.

Broth Microdilution Method for MIC Determination

This method is a standard laboratory procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Well Diffusion Method for Antibacterial Screening

This method is used for the qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Application of Test Compounds: A defined volume of the test compound at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 24h C->D E Read and Record MIC D->E

Caption: Workflow for MIC determination.

Signaling_Pathway cluster_activation Activation cluster_damage Cellular Damage cluster_outcome Outcome A Nitroimidazole Prodrug B Bacterial Nitroreductase A->B enters cell C Reactive Nitroso Radical B->C reduction D DNA Damage C->D E Protein Dysfunction C->E F Bacterial Cell Death D->F E->F

Caption: Putative mechanism of nitroimidazoles.

References

A Senior Application Scientist's Guide to Benchmarking 1-Benzyl-2,4,5-tribromo-1H-imidazole Against Standard Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Novel Imidazole Derivative

In the relentless pursuit of novel therapeutic agents, the imidazole scaffold has consistently emerged as a privileged structure, forming the core of numerous clinically significant drugs.[1][2][3] Its versatile biological activities span antifungal, antibacterial, and anticancer applications.[1][2] This guide focuses on a specific, yet under-explored derivative: 1-Benzyl-2,4,5-tribromo-1H-imidazole (BTBI). With a molecular formula of C₁₀H₇Br₃N₂ and a molecular weight of 394.89 g/mol , this compound presents an intriguing candidate for biological screening.[4]

The objective of this document is to provide a comprehensive framework for benchmarking BTBI against established standard compounds across three key therapeutic areas: mycology, bacteriology, and oncology. As there is a paucity of published experimental data for BTBI, this guide will present a robust, scientifically-grounded protocol and illustrative, hypothetical data to showcase how such a benchmarking study would be designed and interpreted. This approach not only outlines a clear path for the experimental evaluation of BTBI but also serves as a practical template for researchers engaged in the early-stage discovery of novel chemical entities.

Section 1: Comparative Analysis of Antifungal Activity

The azole class of drugs, which includes imidazoles and triazoles, represents a cornerstone of antifungal therapy.[5][6][7] These agents typically function by inhibiting the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Given its imidazole core, BTBI is a prime candidate for evaluation as a novel antifungal agent. For this benchmark, we will compare its hypothetical performance against Fluconazole , a widely used triazole antifungal.[5][8]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of BTBI compared to Fluconazole against a standard strain of Candida albicans. Lower MIC values are indicative of greater antifungal potency.

CompoundCandida albicans (ATCC 90028) MIC (µg/mL)
This compound (BTBI) (Hypothetical) 8
Fluconazole (Standard)1
Experimental Protocol: Broth Microdilution Method for MIC Determination

The rationale for selecting the broth microdilution method is its high degree of standardization, reproducibility, and suitability for high-throughput screening, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Test Compounds: Stock solutions of BTBI and Fluconazole are prepared in dimethyl sulfoxide (DMSO).

  • Fungal Inoculum: A standardized inoculum of Candida albicans is prepared to a concentration of approximately 2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing the RPMI medium.

  • Inoculation: The standardized fungal suspension is added to each well.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a reduction in turbidity compared to a drug-free control.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (BTBI & Fluconazole in DMSO) C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate with Fungal Suspension B->D C->D E Incubate at 35°C (24-48h) D->E F Read Turbidity E->F G Determine MIC F->G

Caption: Workflow for MIC determination via broth microdilution.

Section 2: Comparative Analysis of Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents.[9][10] Imidazole derivatives have demonstrated antibacterial properties, and thus, BTBI warrants investigation in this area.[11] We will benchmark BTBI against Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.[10]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table presents a hypothetical MIC comparison of BTBI and Ciprofloxacin against a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterial strain.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound (BTBI) (Hypothetical) 16 32
Ciprofloxacin (Standard)0.50.015
Experimental Protocol: Broth Microdilution Method for MIC Determination

The protocol is analogous to the antifungal MIC determination, with adjustments for bacterial growth requirements.

  • Preparation of Test Compounds: Stock solutions are prepared in DMSO.

  • Bacterial Inoculum: Bacterial strains are cultured overnight and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution and Inoculation: The compounds are serially diluted in 96-well plates, followed by the addition of the bacterial inoculum.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Section 3: Comparative Analysis of Anticancer Activity

Many imidazole-based compounds have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition or induction of apoptosis.[2][12][13] To assess the potential of BTBI as an anticancer agent, we will benchmark it against Doxorubicin , a well-established anthracycline antibiotic used in chemotherapy that intercalates DNA and inhibits topoisomerase II.[14]

Data Presentation: Half-maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The hypothetical IC₅₀ values for BTBI and Doxorubicin are presented below for the human breast adenocarcinoma cell line, MCF-7.

CompoundMCF-7 Cell Line IC₅₀ (µM)
This compound (BTBI) (Hypothetical) 5.2
Doxorubicin (Standard)0.8
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of BTBI and Doxorubicin for 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Potential Mechanism of Action: Apoptosis Induction

Many anticancer compounds, including some imidazole derivatives, exert their effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified, generic apoptosis signaling pathway that could be triggered by a bioactive compound like BTBI.

Apoptosis_Pathway BTBI BTBI Mitochondrion Mitochondrion BTBI->Mitochondrion Stress Signal CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleavage & Activation Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial benchmarking of this compound. The hypothetical data presented herein suggests that BTBI could possess moderate antifungal, antibacterial, and anticancer activities, thereby justifying its further investigation.

The logical next steps would be to synthesize BTBI and perform the described in vitro assays to obtain empirical data.[15] Should the experimental results prove promising, further studies would be warranted, including mechanism of action studies, evaluation against a broader panel of microbial strains and cancer cell lines, and eventually, in vivo efficacy and toxicity studies in animal models. The path from a novel compound to a clinical candidate is long and challenging, but it begins with systematic and robust benchmarking as outlined in this guide.

Disclaimer: The performance data for this compound presented in this guide is hypothetical and intended for illustrative and benchmarking purposes only. Experimental validation is required to determine the actual biological activity of this compound.

References

Safety Operating Guide

Safe Disposal of 1-Benzyl-2,4,5-tribromo-1H-imidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-Benzyl-2,4,5-tribromo-1H-imidazole. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur within a certified laboratory chemical fume hood.

Personal Protective Equipment (PPE)

EquipmentSpecification
Eye ProtectionChemical safety goggles or face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionFully-buttoned lab coat.
Respiratory ProtectionUse a respirator if dust is generated and ventilation is inadequate.

Spill and Contamination Response

In the event of a spill, immediately evacuate the area and secure it. If a respirator is required and personnel are not trained for spill cleanup, contact Environmental Health & Safety (EH&S) or the designated emergency response team. For minor spills, use appropriate tools to carefully sweep up the solid material. Place the spilled material and any contaminated cleaning materials into a sealed, airtight, and compatible hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Collect pure this compound and any solutions containing it in a dedicated, sealable, and airtight waste container.[1]

    • The container must be compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

    • Store the waste container in a designated, cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[1]

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Once the container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's guidelines.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

    • The primary method for the disposal of this type of chemical waste is typically high-temperature incineration at a permitted hazardous waste facility.

    • Alternatively, the waste may be sent to a secure chemical landfill if incineration is not available. The specific disposal route will be determined by the waste disposal contractor in accordance with local, state, and federal regulations.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous waste.

    • After decontamination, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[2]

Disposal Decision Workflow

The following flowchart outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_waste Is the material intended for disposal? start->is_waste collect_waste Collect in a labeled, sealed, compatible hazardous waste container. is_waste->collect_waste Yes is_container_empty Is the original container empty? is_waste->is_container_empty No, it's the container store_waste Store in a designated, cool, dry, and well-ventilated area. collect_waste->store_waste contact_disposal Arrange for collection by an approved hazardous waste contractor. store_waste->contact_disposal end_disposal Disposal via incineration or secure landfill. contact_disposal->end_disposal is_container_empty->collect_waste No, contains residue decontaminate Triple rinse container with a suitable solvent. is_container_empty->decontaminate Yes collect_rinsate Collect rinsate as hazardous waste. decontaminate->collect_rinsate dispose_container Puncture and dispose of decontaminated container as non-hazardous waste. collect_rinsate->dispose_container dispose_container->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 1-Benzyl-2,4,5-tribromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Benzyl-2,4,5-tribromo-1H-imidazole. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with this compound include potential skin and eye irritation, and risks related to the handling of brominated organic compounds.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.Must conform to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for procedures with a high risk of splashing.[1]
Skin and Body Protection Chemically resistant gloves (e.g., nitrile, neoprene).Gloves must be inspected before use and disposed of properly after handling. Double-gloving is advisable for enhanced protection.[2] A long-sleeved laboratory coat is mandatory.[2] For significant handling, consider impervious clothing.[1]
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors.To be used when engineering controls (like a fume hood) are insufficient or during spill cleanup.[2]
Footwear Closed-toe shoes.Shoes should be made of a non-absorbent material.[2]

Operational Plan: Safe Handling Workflow

A systematic approach is essential for the safe handling of this compound to minimize exposure and prevent accidents.

1. Preparation and Pre-Handling:

  • Ensure the designated work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Verify that a calibrated emergency eyewash station and safety shower are readily accessible.

  • Obtain and review the Safety Data Sheet (SDS) before starting any work.[3]

2. Handling the Compound:

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid direct contact with skin and eyes.[1][4]

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

  • Do not eat, drink, or smoke in the handling area.[5]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[5]

Emergency Procedures

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in suitable, closed containers clearly labeled as hazardous.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not let the product enter drains.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to handling handle_react Perform Reaction handle_weigh->handle_react cleanup_decontaminate Decontaminate Work Area handle_react->cleanup_decontaminate After experiment cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_waste Segregate Hazardous Waste cleanup_doff->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose emergency_spill Spill emergency_exposure Exposure emergency_fire Fire

Caption: Workflow for safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.